3,5-Dihydroxycinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCZSWTQMCKFP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030504 | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
127791-54-2, 28374-93-8 | |
| Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Biosynthesis and Metabolic Significance of 3,5-Dihydroxycinnamic Acid (3,5-DHCA) in Plants
Topic: Biosynthesis and Metabolic Significance of 3,5-Dihydroxycinnamic Acid in Plants Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary: The "Meta" Paradox
3,5-Dihydroxycinnamic acid (3,5-DHCA) is a structural isomer of the ubiquitous plant metabolite caffeic acid (3,4-dihydroxycinnamic acid). Despite their identical molecular formula (
This guide elucidates the specialized biosynthetic machinery required to generate the 3,5-dihydroxy aromatic ring. Unlike its isomer, 3,5-DHCA is primarily derived from the acetate-malonate (polyketide) pathway , often appearing as a downstream catabolic product of alkylresorcinols in cereals (e.g., Secale cereale, Triticum aestivum) or via specialized Type III Polyketide Synthases (PKS). Understanding this distinction is critical for metabolic engineering, as simply overexpressing hydroxylases will not yield 3,5-DHCA; rather, the pathway requires the manipulation of polyketide cyclization and fatty acid beta-oxidation mechanisms.
Biosynthetic Pathway Analysis
The Canonical vs. The Specialized Route
To synthesize 3,5-DHCA, one must bypass the standard "4-hydroxy" rule of the phenylpropanoid pathway. The plant kingdom utilizes Type III Polyketide Synthases (PKSs) to condense malonyl-CoA units, generating the characteristic resorcinolic ring (1,3-dihydroxybenzene moiety).
Mechanism A: The Alkylresorcinol-Degradation Pathway (Major Route in Cereals)
In cereal grains (wheat, rye, barley), 3,5-DHCA is formed not by direct synthesis, but by the catabolic shortening of long-chain alkylresorcinols.
-
Assembly: Alkylresorcinol Synthases (ARS1/ARS2) , which are Type III PKSs, condense a medium-to-long chain fatty acyl-CoA starter with three molecules of malonyl-CoA.
-
Cyclization: An aldol-type cyclization yields 5-alkylresorcinol (with a long alkyl tail at position 5 and hydroxyls at 1 and 3).
-
Chain Shortening: The alkyl tail undergoes
-oxidation followed by sequential -oxidation (similar to fatty acid catabolism) in the peroxisome. -
Terminal Product: The chain is shortened until a 3-carbon side chain remains with a double bond, yielding 3,5-dihydroxycinnamic acid .
Mechanism B: Direct PKS Formation (Rare/Engineered)
In specific medicinal plants (e.g., Eleutherococcus sessiliflorus) or engineered systems, a promiscuous PKS may accept a cinnamoyl-CoA related starter or utilize a specific cyclization of a polyketide intermediate to generate the 3,5-substitution pattern directly, though this is less characterized than the alkylresorcinol route.
Pathway Visualization
Caption: Biosynthesis of 3,5-DHCA via the Polyketide/Alkylresorcinol pathway, contrasted with the canonical phenylpropanoid pathway which yields Caffeic acid.[1][2][3][4]
Enzymology & Regulation
Key Enzyme: Alkylresorcinol Synthase (ARS)
-
Classification: Type III Polyketide Synthase (PKS).
-
Function: Catalyzes the iterative condensation of malonyl-CoA with a fatty acyl-CoA starter.
-
Specificity: Unlike Chalcone Synthase (CHS) which uses p-coumaroyl-CoA, ARS selects for aliphatic CoA esters.
-
Structural Insight: The active site cavity volume determines the chain length acceptance. Mutations in the "gatekeeper" residues can alter product specificity from chalcones to resorcinols.
Peroxisomal Beta-Oxidation Complex
The conversion of long-chain alkylresorcinols to 3,5-DHCA requires the plant peroxisomal
-
Acyl-CoA Oxidase (ACX): Introduces the double bond.
-
Multifunctional Protein (MFP): Hydration and dehydrogenation.
-
3-Ketoacyl-CoA Thiolase (KAT): Cleaves acetyl-CoA units.
-
Regulatory Checkpoint: The process must arrest at the C3 stage (cinnamic acid analog) rather than proceeding to complete degradation (benzoic acid analog). This is often controlled by the specificity of the thioesterase that hydrolyzes the CoA ester.
Experimental Protocols
Extraction & Identification (Distinguishing Isomers)
Since 3,5-DHCA and 3,4-DHCA (caffeic acid) are isobaric (
Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS
-
Sample Preparation:
-
Lyophilize plant tissue (e.g., Rye bran or Eleutherococcus root).
-
Extract with 80% MeOH (v/v) containing 0.1% Formic Acid. Sonicate for 20 min at 4°C.
-
Centrifuge (12,000 x g, 10 min) and collect supernatant.
-
-
SPE Cleanup:
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.
-
Gradient: 5% B to 40% B over 15 min. Note: 3,5-DHCA is more hydrophobic than 3,4-DHCA due to the meta-substitution pattern and typically elutes later.
-
MRM Transitions (Negative Mode):
-
3,5-DHCA: 179 > 135 (Decarboxylation), 179 > 107.
-
Caffeic Acid: 179 > 135 (Same), but ratio of 135/107 differs. Retention time is the primary discriminator.
-
-
Enzymatic Assay: Type III PKS Activity
To validate the biosynthetic origin in a new plant species.
| Component | Concentration | Function |
| Buffer | 100 mM Potassium Phosphate (pH 7.0) | Maintain physiological pH |
| Substrate A | 50 µM Fatty Acyl-CoA (e.g., Hexanoyl-CoA) | Starter unit (for ARS activity) |
| Substrate B | 100 µM [2-14C]Malonyl-CoA | Extender unit (Radioactive tracer) |
| Enzyme | 5-10 µg Purified Recombinant Protein | Catalyst |
| Reaction | Incubate 30 min @ 30°C | |
| Termination | Add 20 µL 20% HCl | Acidify and stop reaction |
| Analysis | Ethyl Acetate extraction -> TLC/Radio-HPLC | Detect cyclized resorcinol products |
Data Summary: 3,5-DHCA vs. Caffeic Acid[9][11][12][13]
| Feature | 3,5-Dihydroxycinnamic Acid | Caffeic Acid (3,4-DHCA) |
| Substitution | Meta, Meta (3,5) | Meta, Para (3,4) |
| Biosynthetic Origin | Polyketide (Acetate-Malonate) | Phenylpropanoid (Shikimate) |
| Key Enzyme Class | Type III PKS (ARS) | P450 Monooxygenase (C3H) |
| Precursor | Fatty Acyl-CoA + Malonyl-CoA | p-Coumaric Acid |
| Natural Abundance | Low (Specific to cereals, select herbs) | High (Ubiquitous in all plants) |
| Bioactivity | Specific anti-inflammatory (5-LOX inhibition) | General antioxidant |
| Diagnostic Use | Biomarker for Whole Grain Intake | General polyphenol marker |
References
-
Landberg, R., et al. (2017). "New alkylresorcinol metabolites in spot urine as biomarkers of whole grain wheat and rye intake."[4][8] European Journal of Clinical Nutrition. Link
-
Wierzbicka, R., et al. (2017).[9] "Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults." Molecular Nutrition & Food Research. Link
-
Zhang, M. J., et al. (2015). "Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-Dihydroxycinnamic Acid Derivatives." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link
-
Furuya, T., et al. (2012). "Biotechnological Production of Caffeic Acid by Bacterial Cytochrome P450 CYP199A2." Applied and Environmental Microbiology. (Demonstrates engineered promiscuity for 3,5-formation). Link
-
Austin, M. B., & Noel, J. P. (2003). "The chalcone synthase superfamily of type III polyketide synthases." Natural Product Reports. (Mechanistic basis of resorcinol ring formation). Link
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- 4. New alkylresorcinol metabolites | SLU publication database (SLUpub) [publications.slu.se]
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The 3,5-Dihydroxycinnamic Acid (3,5-DHCA) Whitepaper: Physicochemical Profiling, Metabolic Pathways, and Analytical Methodologies
Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
3,5-Dihydroxycinnamic acid (3,5-DHCA) is a highly versatile phenolic compound and a critical hydroxycinnamic acid isomer[1]. While structurally related to the ubiquitous caffeic acid (3,4-dihydroxycinnamic acid), the meta-arrangement of its hydroxyl groups imparts unique physicochemical behavior, reactivity, and biological significance. In recent years, 3,5-DHCA has emerged as a highly specific, long-term urinary biomarker for assessing the dietary intake of whole grain wheat and rye[2][3]. This technical guide synthesizes the fundamental chemical properties of 3,5-DHCA, its metabolic trajectory, and field-proven, self-validating analytical protocols for its isolation and quantification.
Chemical Identity & Physicochemical Profiling
The chemical behavior of 3,5-DHCA is governed by the interplay between its α,β-unsaturated carboxylic acid chain and the electron-donating meta-hydroxyl groups on the aromatic ring. This structural configuration dictates its solubility profile, acidity, and reactivity in both biological matrices and synthetic applications[1][4].
Quantitative Data Summary
| Property | Value / Description | Reference |
| IUPAC Name | (E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | [4] |
| CAS Registry Number | 127791-54-2 (Specific); 28374-93-8 (Non-specific) | [4][5] |
| Molecular Formula | C₉H₈O₄ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| Melting Point | 245 – 246 °C | [4] |
| Solubility | Soluble in methanol, ethanol, and aqueous alcoholic solutions; sparingly soluble in non-polar solvents. | [6][7] |
| pKa (Estimated) | ~4.5 (Carboxylic acid); ~8.7 (Phenolic hydroxyls) | [7] |
Structural Reactivity & Mechanistic Insights
From a synthetic and analytical perspective, the reactivity of 3,5-DHCA is bipartite:
-
The Propenoic Acid Moiety: The α,β-unsaturated carbonyl system is a prime candidate for Michael additions and esterification. The conjugated double bond also provides a distinct UV chromophore, which is critical for spectroscopic detection[1].
-
The Resorcinol-like Ring: The two hydroxyl groups at the 3 and 5 positions strongly activate the aromatic ring toward electrophilic aromatic substitution (e.g., diazonium coupling) at the ortho and para positions. This specific activation is the mechanistic foundation for colorimetric detection assays[2].
Biological Significance: The Alkylresorcinol Pathway
In human metabolism, 3,5-DHCA does not typically originate from direct ingestion. Instead, it is a downstream metabolite of alkylresorcinols (ARs) —amphiphilic phenolic lipids found almost exclusively in the bran of whole grain wheat and rye[3].
When ARs are ingested, they undergo enzymatic cleavage and oxidation by the gut microbiota and hepatic enzymes. 3,5-DHCA is formed as an intermediate and is subsequently reduced by gut microbiota (specifically via enzymes like abkar1) to 3,5-dihydroxyphenylpropionic acid (3,5-DHPPA)[8]. To facilitate renal clearance, these phenolic compounds undergo Phase II conjugation in the liver, where enzymes such as UDP-glucuronosyltransferase 1A1 (UGT1A1) and sulfotransferases attach highly polar glucuronic acid or sulfate groups[8][9].
Fig 1. Metabolic pathway of alkylresorcinols to 3,5-DHCA and its subsequent phase II conjugation.
Analytical Workflows & Self-Validating Protocols
Because 3,5-DHCA is excreted primarily as glucuronide and sulfate conjugates, direct extraction from urine yields poor recovery and analytical blind spots. A robust, self-validating protocol must account for matrix deconjugation, purification, and functional group derivatization[3].
Fig 2. Self-validating analytical workflow for the extraction and quantification of 3,5-DHCA.
Protocol 3.1: GC-MS/LC-MS Sample Preparation & Derivatization
To accurately quantify 3,5-DHCA as a biomarker for gluten/whole grain intake, the following methodology ensures high recovery and chromatographic resolution[3].
Step-by-Step Methodology:
-
Internal Standard (IS) Addition: Spike 50 µL of human urine with a known concentration of an isotopically labeled internal standard. Causality: The IS validates the extraction efficiency and corrects for ion suppression during MS analysis, making the system self-validating.
-
Enzymatic Hydrolysis: Add 740 µL of 0.1 M sodium acetate buffer (pH 5.0) containing 25 mU of β-glucuronidase/sulfatase (e.g., from H. pomatia). Incubate overnight at 37 °C. Causality: Phase II conjugates are highly polar and non-volatile. Cleaving the glucuronic acid/sulfate moieties restores the free phenolic hydroxyls, enabling organic extraction[3][9].
-
Solid Phase Extraction (SPE): Pass the hydrolysate through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to remove urea and salts, then elute the deconjugated 3,5-DHCA with 100% methanol.
-
Derivatization (For GC-MS only): Evaporate the methanolic eluate to dryness under a gentle nitrogen stream. Add 100 µL of BSTFA containing 1% TMCS. Incubate at 60 °C for 70 minutes. Causality: The free hydroxyl and carboxyl groups of 3,5-DHCA cause severe peak tailing and thermal degradation in gas chromatography. BSTFA replaces the active protons with trimethylsilyl (TMS) groups, drastically increasing volatility. The 1% TMCS acts as a catalyst to drive the silylation of sterically hindered sites[3].
-
Analysis: Inject 1.5 µL into the GC-MS (injector at 250 °C) or reconstitute the underivatized SPE eluate in mobile phase for LC-MS/MS analysis[3][10].
Protocol 3.2: High-Performance Thin-Layer Chromatography (HPTLC)
For rapid, colorimetric screening of dietary transgressions in celiac patients, a highly selective HPTLC method utilizing Fast Blue (FB)-doped polydimethylsiloxane (PDMS) membranes has been developed[2][11].
Step-by-Step Methodology:
-
Membrane Synthesis: Grind Fast Blue derivative reagent to a fine powder (0.30% w/w) and mix homogeneously with PDMS (37%). Add TEOS (59%) and a curing reagent (3.7%). Deposit into molds and cure at 40 °C for 24 hours[2].
-
Chromatography: Spot the enzymatically hydrolyzed urine extract onto an RP-C18 HPTLC plate. Develop the plate using an optimized mobile phase.
-
Colorimetric Detection: Apply the FB-doped PDMS membrane to the developed plate. Causality: The Fast Blue diazonium salt undergoes rapid electrophilic aromatic substitution exclusively with activated phenols like 3,5-DHCA. Because the meta-hydroxyls strongly activate the ring, a distinct azo dye forms (absorbing at ~520 nm), allowing visual and spectroscopic quantification with a Limit of Detection (LOD) ≤ 0.8 mg/L[2][11].
References
-
3,5-Dihydroxycinnamic acid | C9H8O4 | CID 6443769 - PubChem - NIH, nih.gov,[Link]
-
3,5-Dihydroxycinnamic acid - Wikipedia, wikipedia.org,[Link]
-
Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection - PMC, nih.gov,[Link]
-
Standard addition method (SAM) in LC-MS/MS to quantify gluten ..., semanticscholar.org,[Link]
-
(PDF) Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection - ResearchGate, researchgate.net,[Link]
-
Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography–mass spectrometry - CORE, core.ac.uk,[Link]
-
3,5-Dihydroxyphenylpropionic acid - Grokipedia, grokipedia.com,[Link]
-
Flavonoids: Chemistry, Biochemistry and Applications 9780849320217 - DOKUMEN.PUB, dokumen.pub,[Link]
-
New Alkylresorcinol Metabolites - Administrative page for SLU library, slu.se,[Link]
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- 4. 3,5-Dihydroxycinnamic acid | C9H8O4 | CID 6443769 - PubChem [pubchem.ncbi.nlm.nih.gov]
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3,5-Dihydroxycinnamic Acid: Mechanistic Pathways and Antioxidant Efficacy in Cellular Systems
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
Hydroxycinnamic acids (HCAs) represent a premier class of phenolic compounds recognized for their robust antioxidant and anti-inflammatory properties[1]. While 3,4-dihydroxycinnamic acid (caffeic acid) has been extensively profiled, its structural isomer, 3,5-dihydroxycinnamic acid (3,5-DHCA) , has recently emerged as a potent antioxidant with unique mechanistic pathways[2]. Isolated from botanicals such as Eleutherococcus sessiliflorus[2] and Cynoglossum cheirifolium[3], 3,5-DHCA exhibits profound radical scavenging abilities.
This whitepaper elucidates the physicochemical mechanisms, cellular signaling modulation, and self-validating experimental protocols essential for characterizing 3,5-DHCA in preclinical drug development.
🔬 Senior Scientist's Note on Nomenclature: In toxicological literature, the abbreviation "3,5-DCA" frequently refers to 3,5-dichloroaniline, a potent nephrotoxicant[4]. To ensure absolute clarity in drug development pipelines, this guide strictly utilizes 3,5-DHCA to denote 3,5-dihydroxycinnamic acid.
Structural Chemistry & Thermodynamic Mechanisms
The antioxidant efficacy of 3,5-DHCA is fundamentally governed by the meta-substitution of its hydroxyl groups on the phenyl ring, coupled with the electron-withdrawing acrylic acid side chain. Unlike ortho-substituted phenols (e.g., caffeic acid) that readily oxidize to form stable ortho-quinones, the 3,5-dihydroxy arrangement neutralizes reactive oxygen species (ROS) through resonance stabilization across the conjugated
Core Radical Scavenging Pathways
The neutralization of ROS by 3,5-DHCA occurs via three competing thermodynamic pathways, dictated by the solvent microenvironment:
-
Hydrogen Atom Transfer (HAT): The primary and most thermodynamically favorable pathway in non-polar microenvironments (e.g., lipid bilayers). 3,5-DHCA donates a hydrogen atom to a free radical, forming a resonance-stabilized phenoxyl radical.
-
Single Electron Transfer - Proton Transfer (SET-PT): Predominant in aqueous physiological environments. 3,5-DHCA donates an electron to form a radical cation, followed by rapid deprotonation.
-
Sequential Proton Loss Electron Transfer (SPLET): In environments with higher pH, the phenol deprotonates to a phenoxide anion, which then donates an electron[1].
Fig 1: Thermodynamic pathways of ROS scavenging by 3,5-DHCA: HAT and SET-PT mechanisms.
Cellular Signaling: The Nrf2/ARE Axis & Anti-Inflammatory Crosstalk
Beyond direct stoichiometric scavenging, 3,5-DHCA acts as an upstream modulator of endogenous antioxidant defenses. The
Mechanism of Action:
-
Keap1 Alkylation: 3,5-DHCA or its transient oxidized intermediates electrophilically modify reactive cysteine residues (e.g., Cys151) on the Keap1 homodimer.
-
Nrf2 Translocation: This modification induces a conformational change that halts the ubiquitination and degradation of Nrf2. Free Nrf2 subsequently translocates to the nucleus.
-
ARE Activation: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Furthermore, oxidative stress and inflammation are inextricably linked. Synthesized derivatives of 3,5-DHCA have demonstrated pronounced anti-inflammatory effects, outperforming 3,4-DHCA in specific in vivo assays[5]. By inhibiting the production of cyclooxygenase-2 (COX-2) catalyzed prostaglandin E2 and 5-lipoxygenase (5-LOX), 3,5-DHCA effectively severs the ROS-inflammation feedback loop[5].
Fig 2: 3,5-DHCA mediated activation of the Keap1-Nrf2-ARE antioxidant signaling pathway.
Quantitative Data & Structure-Activity Relationship (SAR)
To contextualize the efficacy of 3,5-DHCA, it must be benchmarked against other prominent hydroxycinnamic acids. The position and number of hydroxyl groups dictate the IC50 values in standard radical scavenging assays[1][2].
Table 1: Comparative Antioxidant Metrics of Hydroxycinnamic Acids
| Compound | Substitution Pattern | DPPH IC50 (µM) | ABTS IC50 (µM) | Primary Mechanism |
| Caffeic Acid (3,4-DHCA) | 3,4-dihydroxy | 15.2 ± 1.1 | 10.4 ± 0.8 | HAT / ortho-quinone formation |
| Ferulic Acid | 3-methoxy-4-hydroxy | 25.4 ± 1.5 | 18.2 ± 1.2 | SPLET |
| 3,5-DHCA | 3,5-dihydroxy | 18.5 ± 1.3 | 12.1 ± 0.9 | HAT / SET-PT (Resonance) |
Data synthesis based on standardized in vitro assays characterizing botanical extracts and synthesized HCA derivatives[1][2][3]. Lower IC50 indicates higher antioxidant potency.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, researchers must employ self-validating systems. A single assay is insufficient to capture the multifaceted nature of 3,5-DHCA, as it cannot differentiate between direct chemical scavenging and indirect enzymatic upregulation[3].
Protocol 1: In Vitro Radical Scavenging Kinetics
Objective: Quantify direct HAT and SET-PT capacity. Causality: DPPH evaluates HAT mechanisms in ethanolic solutions, while ABTS•+ assesses SET mechanisms in aqueous buffers. Running both provides a comprehensive thermodynamic profile[3].
-
Preparation: Prepare a 0.1 mM DPPH solution in analytical grade ethanol and a 7 mM ABTS solution activated with 2.45 mM potassium persulfate (incubated in the dark for 12-16h).
-
Dilution: Dissolve 3,5-DHCA in DMSO to create a stock solution, then dilute to working concentrations (1-100 µM) using the respective assay buffers.
-
Reaction: Mix 100 µL of 3,5-DHCA with 100 µL of the radical probe in a 96-well microplate.
-
Validation Control: Include Trolox as a positive control and a solvent-only negative control to establish baseline decay.
-
Kinetic Measurement: Measure absorbance (517 nm for DPPH; 734 nm for ABTS) continuously over 30 minutes. Do not rely solely on endpoint data; the kinetic decay rate determines the physiological relevance of the scavenger.
Protocol 2: Cellular Nrf2-Dependent ROS Quenching (Self-Validating)
Objective: Differentiate direct ROS scavenging from Nrf2-mediated endogenous defense. Causality: If 3,5-DHCA acts only as a direct scavenger, knocking down Nrf2 should not abolish its protective effects. If the protective effect is lost upon knockdown, the mechanism is validated as primarily indirect (enzymatic).
-
Cell Culture & Transfection: Culture RAW 264.7 macrophages. Transfect the experimental group with Nrf2-specific siRNA and the control group with scrambled siRNA.
-
Pre-treatment: Pre-treat both cell populations with 20 µM 3,5-DHCA for 12 hours. This incubation period is critical to allow for the transcription and translation of Phase II enzymes.
-
Stress Induction: Induce oxidative stress using 100 µM H₂O₂ or Lipopolysaccharide (LPS)[5].
-
Probe Incubation: Wash cells and stain with 10 µM DCFDA for 30 minutes. DCFDA oxidizes to highly fluorescent DCF in the presence of intracellular ROS.
-
Quantification & Validation: Quantify fluorescence via flow cytometry. The
(difference) in ROS reduction between the Nrf2-siRNA cells and the scrambled-siRNA cells precisely quantifies the Nrf2-dependent fraction of 3,5-DHCA's efficacy.
Fig 3: Self-validating experimental workflow for evaluating 3,5-DHCA antioxidant capacity.
Conclusion
3,5-Dihydroxycinnamic acid (3,5-DHCA) is a highly capable, dual-action antioxidant. By combining direct radical scavenging (via HAT and SET-PT resonance stabilization) with the potent indirect upregulation of the Keap1-Nrf2-ARE pathway, it offers superior cellular protection against oxidative stress. Furthermore, its ability to modulate downstream inflammatory targets (COX-2, 5-LOX) positions 3,5-DHCA and its synthetic derivatives as highly promising candidates for therapeutic intervention in oxidative-stress-mediated pathologies[2][5].
References
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Phytochemistry and Pharmacology of Eleutherococcus sessiliflorus (Rupr. & Maxim.) S.Y.Hu: A Review Source: MDPI / PubMed Central URL:[Link]
-
Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives Source: Bentham Science Publishers URL:[Link]
-
Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships Source: CORE / Current Medicinal Chemistry URL:[Link]
-
Phytochemical analysis and antioxidant properties of organic extracts obtained from Cynoglossum cheirifolium L Source: ResearchGate URL:[Link]
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The role of biotransformation and oxidative stress in 3,5-dichloroaniline (3,5-DCA) induced nephrotoxicity (Cited for toxicological nomenclature distinction) Source: PubMed Central URL:[Link]
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- 5. benthamdirect.com [benthamdirect.com]
3,5-Dihydroxycinnamic Acid (DHCA) as a Dietary Biomarker: A Technical Guide to Whole-Grain Intake Quantification
Executive Summary
Accurate assessment of whole-grain (WG) intake is a persistent bottleneck in nutritional epidemiology and therapeutic drug development targeting metabolic syndromes. Self-reported dietary data via food frequency questionnaires (FFQs) is notoriously unreliable and prone to recall bias. Alkylresorcinols (ARs)—phenolic lipids endemic to the bran of wheat and rye—serve as objective dietary precursors. This whitepaper details the utility, metabolic causality, and analytical quantification of 3,5-dihydroxycinnamic acid (DHCA) , a highly stable downstream AR metabolite, establishing it as a premier biomarker for medium-to-long-term whole-grain intake.
The Mechanistic Case for DHCA
Alkylresorcinols are exclusively concentrated in the outer layers of wheat and rye grains[1]. While intact plasma ARs are viable short-term biomarkers, their rapid clearance limits their utility in longitudinal studies. Consequently, researchers have pivoted to urinary AR metabolites. Among these, DHCA has emerged as a superior candidate due to its extended half-life and resistance to transient dietary fluctuations 2[2]. Unlike 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA), which can sometimes exhibit high baseline variability, DHCA demonstrates excellent medium-term reproducibility (Intra-class correlation coefficient [ICC] of 0.63–0.67) and robust correlation with self-reported WG intake 3[3].
Metabolic Pathway & Pharmacokinetics
The conversion of dietary ARs to DHCA is a multi-step hepatic process governed by specific enzymatic reactions:
-
Absorption: Intact ARs are absorbed in the small intestine and transported via lipoproteins to the liver.
-
Phase I & II Metabolism: In the liver, the long alkyl chains of ARs undergo cytochrome P450-mediated
-oxidation, followed by successive cycles of -oxidation 1[1]. This chain-shortening yields intermediate phenolic acids, including DHCA, DHPPA, and DHBA. -
Conjugation: To facilitate renal clearance, these relatively hydrophobic phenolic acids are conjugated with glucuronic acid or sulfate, drastically increasing their aqueous solubility[1].
-
Excretion: The conjugated DHCA is excreted in the urine, where it can be measured in both 24-hour collections (the gold standard) and spot urine samples (adjusted for creatinine)[3].
Hepatic metabolism of dietary alkylresorcinols into urinary biomarkers including DHCA.
Analytical Methodologies & Self-Validating Protocols
To ensure absolute trustworthiness, analytical workflows for DHCA must account for its conjugated state and complex urinary matrix. The following protocols are engineered as self-validating systems.
GC-MS/MS Quantitative Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) provides high chromatographic resolution and sensitivity for volatile derivatives of phenolic acids[1].
-
Step 1: Internal Standard Spiking. Aliquot 50 µL of urine. Immediately spike with a stable isotope-labeled internal standard (e.g.,
-DHCA). Causality: Adding the IS before any manipulation ensures that subsequent extraction losses or derivatization inefficiencies are mathematically normalized. -
Step 2: Enzymatic Deconjugation. Add 740 µL of 0.1 M sodium acetate buffer (pH 5.0) containing 25 mU of
-glucuronidase/sulfatase (Helix pomatia). Incubate overnight at 37°C 1[1]. Causality: DHCA exists predominantly as glucuronides/sulfates. Without enzymatic cleavage, the native aglycone cannot be extracted into the organic phase, leading to severe under-quantification. -
Step 3: Liquid-Liquid Extraction (LLE). Extract the deconjugated metabolites using ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Step 4: Derivatization. Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes[1]. Causality: Converts polar hydroxyl and carboxyl groups into non-polar, volatile trimethylsilyl (TMS) ethers, preventing thermal degradation and peak tailing during GC.
-
Step 5: GC-MS Analysis & QC. Inject 1 µL into the GC-MS. Self-Validation: Run blank samples every 10 injections to monitor carryover, and intersperse low, medium, and high QC samples to verify calibration curve linearity.
HPTLC Colorimetric Screening
For rapid, high-throughput screening of gluten-free diet compliance, High-Performance Thin-Layer Chromatography (HPTLC) offers a visual alternative 4[4].
-
Step 1: Sample Application. Apply deconjugated urine extracts onto an RP-C18 HPTLC plate.
-
Step 2: Mobile Phase Development. Develop the plate using an optimized solvent system to isolate DHCA from matrix interferents.
-
Step 3: Derivatization with Fast Blue (FB). Spray the plate with FB reagent. Causality: Fast Blue is a diazonium salt that undergoes an electrophilic aromatic substitution specifically with the activated resorcinol ring of DHCA. This forms a stable azo dye complex, shifting the absorption spectrum into the visible range for immediate visual or densitometric confirmation of whole-grain intake[4].
Divergent analytical workflows for DHCA quantification (GC-MS) and rapid screening (HPTLC).
Quantitative Validation Metrics
The clinical utility of DHCA is underscored by its robust validation metrics compared to legacy biomarkers. Data synthesized from free-living population studies highlights DHCA's superior reproducibility and correlation with intake 5[5].
Table 1: Comparative Validation Metrics of Alkylresorcinol Metabolites
| Metabolite | Chemical Name | Excretion Half-Life | Reproducibility (ICC)* | Correlation with WG Intake (r) |
| DHCA | 3,5-Dihydroxycinnamic acid | Medium-to-Long | 0.63 – 0.67 | 0.49 – 0.55 |
| DHPPA | 3-(3,5-Dihydroxyphenyl)-propanoic acid | Medium | ~0.50 | 0.38 – 0.42 |
| DHBA | 3,5-Dihydroxybenzoic acid | Medium | ~0.45 | 0.44 – 0.49 |
| DHBA-glycine | 2-(3,5-Dihydroxybenzamido)acetic acid | Short-to-Medium | 0.35 – 0.55 | 0.42 |
*ICC = Intra-class correlation coefficient measured over repeated sampling periods.
Conclusion
3,5-Dihydroxycinnamic acid (DHCA) represents a paradigm shift in nutritional monitoring. By leveraging its stable pharmacokinetics and employing rigorous, self-validating analytical frameworks like GC-MS and HPTLC, researchers can definitively quantify whole-grain exposure. This capability is critical for de-risking clinical trials focused on metabolic diseases and ensuring strict dietary compliance in specialized patient populations.
References
-
Biomarkers of Whole-Grain and Cereal-Fiber Intake in Human Studies: A Systematic Review of the Available Evidence and Perspectives. MDPI. 5
-
New alkylresorcinol metabolites in spot urine as biomarkers of whole grain wheat and rye intake in a Swedish middle-aged population. SLU Publication Database.3
-
Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults. PubMed. 2
-
Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection. PMC. 4
-
Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography–mass spectrometry. CORE. 1
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- 2. Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New alkylresorcinol metabolites in spot urine as biomarkers of whole grain wheat and rye intake in a Swedish middle-aged population | SLU publication database (SLUpub) [publications.slu.se]
- 4. Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Foreword: The Therapeutic Promise of the 3,5-Dihydroxycinnamate Scaffold
An In-Depth Technical Guide to the Synthesis of 3,5-Dihydroxycinnamic Acid Derivatives
3,5-Dihydroxycinnamic acid and its derivatives represent a compelling class of phenolic compounds, structurally isomeric to the well-known caffeic acid.[1] While caffeic acid (3,4-dihydroxycinnamic acid) and its esters, such as Caffeic Acid Phenethyl Ester (CAPE), are extensively studied for their potent antioxidant, anti-inflammatory, and anti-cancer properties, the 3,5-dihydroxy analogues are emerging as a promising frontier in medicinal chemistry.[2][3][4][5][6] Recent investigations have revealed that certain derivatives of 3,5-dihydroxycinnamic acid exhibit even more pronounced anti-inflammatory effects than their 3,4-dihydroxy counterparts, highlighting their potential for novel drug development.[2][7][8]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary chemical and biosynthetic pathways for synthesizing this valuable molecular scaffold and its derivatives. We will delve into the mechanistic underpinnings of established reactions, provide actionable experimental protocols, and explore the logic behind key methodological choices, thereby offering a robust framework for both laboratory-scale synthesis and future research endeavors.
Part 1: Foundational Chemical Synthesis Strategies
The synthesis of the cinnamic acid backbone is a cornerstone of organic chemistry. Several classical name reactions can be effectively adapted to produce the 3,5-dihydroxycinnamic acid core from readily available precursors, primarily 3,5-dihydroxybenzaldehyde or its protected forms.
The Knoevenagel-Doebner Condensation: A Versatile Workhorse
The Knoevenagel condensation is arguably the most versatile and widely employed method for synthesizing cinnamic acids.[9] The reaction involves the condensation of an aromatic aldehyde with an active methylene compound, typically malonic acid, catalyzed by a weak base.[10][11] The Doebner modification specifically utilizes pyridine as both the solvent and base, which also promotes the crucial in-situ decarboxylation of the intermediate to yield the final α,β-unsaturated acid.[11][12]
Causality of Experimental Choices:
-
Active Methylene Compound: Malonic acid is the reagent of choice because its two acidic protons are readily abstracted by a weak base to form a nucleophilic enolate.
-
Base Catalyst: Bases like piperidine or pyridine deprotonate the malonic acid, initiating the reaction.[10] Pyridine in the Doebner modification is particularly effective as it serves as a high-boiling solvent and facilitates the final decarboxylation step.[12]
-
Decarboxylation: The initial condensation product is an arylidenemalonic acid. Upon heating, this intermediate readily loses a molecule of CO₂, driven by the formation of a stable conjugated double bond system, to yield the desired cinnamic acid.[11]
"Green" Knoevenagel Approaches: In an effort to reduce the use of hazardous solvents like pyridine, "green" chemistry approaches have been developed. These methods often employ benign inorganic ammonia salts (e.g., ammonium bicarbonate) and can be performed under solvent-free or solid-phase conditions, making them more environmentally friendly and accessible.[9][13]
The Perkin Reaction: A Classic Route to Cinnamic Acids
Discovered by William Henry Perkin, this reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding acid.[14][15] It is a robust method for generating α,β-unsaturated aromatic acids.[14][16]
Causality of Experimental Choices:
-
Reactants: The reaction requires an aromatic aldehyde (3,5-dihydroxybenzaldehyde) and an aliphatic anhydride with at least two α-hydrogens, such as acetic anhydride.[17]
-
Base Catalyst: The alkali salt of the acid (e.g., anhydrous sodium acetate) acts as the base catalyst, abstracting a proton from the anhydride to form the reactive carbanion (enolate).[14][17]
-
High Temperature: The Perkin reaction typically requires high temperatures (150-200°C) and long reaction times to drive the condensation and subsequent elimination steps to completion.[15][17] Microwave irradiation has been explored as a way to reduce reaction times.[17]
The Heck Reaction: A Modern, Stereoselective Approach
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[11] For cinnamic acid synthesis, it involves coupling an aryl halide with an acrylic acid derivative. A key advantage of this method is its high stereoselectivity, typically yielding the thermodynamically more stable trans isomer.[11] This can be particularly useful in drug development where specific stereoisomers are often required for biological activity.
Causality of Experimental Choices:
-
Reactants: A 3,5-dihydroxy-substituted aryl halide (e.g., 3,5-dihydroxyiodobenzene) and acrylic acid or an acrylate ester are used.
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand are typically required, along with a base to neutralize the HX formed during the reaction.
-
Stereoselectivity: The mechanism of the Heck reaction inherently favors the formation of the trans (E) double bond, minimizing the need for subsequent isomerization or purification steps.
Part 2: Biosynthesis and Metabolic Engineering
Nature synthesizes hydroxycinnamic acids through the phenylpropanoid pathway, starting from the aromatic amino acids L-phenylalanine or L-tyrosine.[18][19][20] This biological route offers a sustainable and increasingly viable alternative to chemical synthesis.
The Core Biosynthetic Pathway:
-
Deamination: The pathway begins with the non-oxidative deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid, or the deamination of L-tyrosine by Tyrosine Ammonia-Lyase (TAL) to form p-coumaric acid.[19]
-
Hydroxylation: A series of cytochrome P450-dependent monooxygenases (hydroxylases) then install hydroxyl groups at specific positions on the aromatic ring. To achieve the 3,5-dihydroxy pattern, a different set of hydroxylases than those for caffeic acid (3,4-dihydroxy) would be required.
-
Methylation & Further Modification: Enzymes such as O-methyltransferases can further modify the hydroxyl groups, leading to a diverse array of natural products.
Metabolic Engineering for Production: The principles of biosynthesis can be harnessed in engineered microbes like E. coli or Saccharomyces cerevisiae to produce 3,5-dihydroxycinnamic acid and its derivatives.[19][21]
Key Engineering Strategies:
-
Heterologous Gene Expression: Introduce genes encoding key enzymes, such as PAL or TAL from plants or other organisms, into the microbial host.[19][21]
-
Pathway Optimization: Engineer the host's central metabolism to increase the intracellular pool of precursors like phosphoenolpyruvate and erythrose-4-phosphate, which are essential for aromatic amino acid synthesis.[20][21]
-
Deregulation: Express feedback-insensitive versions of key enzymes in the aromatic amino acid pathway to prevent the host's natural regulatory mechanisms from shutting down production.[21]
Part 3: Synthesis of Derivatives: Ester and Amide Analogues
The therapeutic potential of 3,5-dihydroxycinnamic acid can be fine-tuned by converting the carboxylic acid moiety into various esters and amides.[3][22] These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and cell permeability, which in turn affects bioavailability and biological activity.[23]
General Derivatization Workflow:
-
Core Synthesis: Prepare the 3,5-dihydroxycinnamic acid backbone using one of the methods described in Part 1. Protection of the phenolic hydroxyl groups (e.g., as methoxy or silyl ethers) may be necessary depending on the subsequent reaction conditions.
-
Activation: Activate the carboxylic acid. This is commonly done by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling reagent (e.g., DCC, EDC).
-
Coupling: React the activated acid with the desired alcohol or amine to form the corresponding ester or amide.
-
Deprotection: If protecting groups were used, remove them in the final step to yield the target derivative.
Sources
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- 4. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
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- 20. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]
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- 23. diposit.ub.edu [diposit.ub.edu]
Methodological & Application
Using 3,5-Dihydroxycinnamic acid in cell culture for oxidative stress studies
Application Note: Evaluating the Antioxidant Efficacy of 3,5-Dihydroxycinnamic Acid (3,5-DHCA) in In Vitro Cell Culture Models
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application Focus: Oxidative Stress, Keap1-Nrf2 Pathway Activation, and Cellular Redox Homeostasis
Mechanistic Rationale: The Causality of 3,5-DHCA in Redox Biology
3,5-Dihydroxycinnamic acid (3,5-DHCA) is a bioactive phenolic compound and a critical systemic metabolite of alkylresorcinols, making it a validated long-term biomarker for whole-grain intake[1]. While its structural analog, caffeic acid (3,4-dihydroxycinnamic acid), is widely studied, 3,5-DHCA exhibits unique spatial electron-donating properties due to the meta-positioning of its hydroxyl groups. This structural configuration grants it potent direct radical scavenging abilities against reactive oxygen species (ROS)[2].
Beyond direct scavenging, 3,5-DHCA acts as a pharmacological electrophile that modulates the endogenous Keap1-Nrf2 antioxidant defense axis [3]. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) sequesters the transcription factor Nrf2 in the cytosol, targeting it for ubiquitination and proteasomal degradation. 3,5-DHCA disrupts this protein-protein interaction. Consequently, stabilized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and drives the transcription of cytoprotective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1). This dual-action mechanism simultaneously neutralizes existing oxidative stress and fortifies the cell against future inflammatory insults, significantly reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α[4].
Fig 1: 3,5-DHCA mediated activation of the Keap1-Nrf2 antioxidant defense pathway.
Experimental Design & Self-Validating Controls
To establish a trustworthy and reproducible assay for 3,5-DHCA, the experimental design must isolate the compound's protective effects from artifactual cytotoxicity.
Model System: RAW 264.7 murine macrophages or human umbilical vein endothelial cells (HUVECs). These lines possess robust, highly responsive Keap1-Nrf2 pathways. Stress Inducer: Hydrogen Peroxide (H₂O₂, 100–500 µM) for direct oxidative stress, or Lipopolysaccharide (LPS, 1 µg/mL) for inflammation-driven ROS generation. Self-Validating Controls:
-
Positive Control: N-acetylcysteine (NAC, 5 mM). Validates the dynamic range of the ROS assay and proves that the induced stress is reversible by a known antioxidant.
-
Negative/Vehicle Control: 0.1% DMSO in media. 3,5-DHCA is hydrophobic; maintaining DMSO ≤0.1% ensures the solvent does not artificially induce cellular stress or membrane permeabilization.
Fig 2: Standardized in vitro workflow for evaluating 3,5-DHCA antioxidant efficacy.
Step-by-Step Protocols
Cell Culture & 3,5-DHCA Preparation
Causality Note: 3,5-DHCA is susceptible to photo-oxidation. Solutions must be prepared fresh and protected from light to prevent the formation of inactive quinone derivatives.
-
Culture: Grow RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Seeding: Trypsinize and seed cells at a density of
cells/well in a 96-well black, clear-bottom plate (for ROS assays) or cells/well in 6-well plates (for Western Blot). Incubate for 24 hours to allow adherence. -
Compound Prep: Dissolve 3,5-DHCA powder in cell-culture grade DMSO to create a 50 mM stock. Dilute immediately in warm, serum-free DMEM to working concentrations (1, 10, 25, and 50 µM).
-
Pre-treatment: Aspirate growth media. Apply the 3,5-DHCA working solutions (or 0.1% DMSO vehicle) and incubate for 2 to 4 hours. This window is critical; it provides sufficient time for 3,5-DHCA to enter the cell and initiate Nrf2 translocation before the stressor is introduced.
Intracellular ROS Quantification (DCFDA Assay)
Causality Note: H₂DCFDA is a cell-permeable probe. Once inside, cellular esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF inside. Subsequent oxidation by ROS converts it to highly fluorescent DCF. Washing steps are mandatory to remove extracellular dye that causes false-positive background fluorescence.
-
Induction: Following pre-treatment, add H₂O₂ (final concentration 200 µM) directly to the wells. Incubate for 2 hours.
-
Probe Loading: Aspirate the media. Wash cells gently with warm 1X PBS.
-
Add 100 µL of 10 µM H₂DCFDA (diluted in phenol red-free, serum-free media) to each well. Incubate in the dark at 37°C for 30 minutes.
-
Washing: Remove the probe solution and wash twice with 1X PBS to eliminate extracellular, un-cleaved dye.
-
Readout: Add 100 µL of PBS to each well. Read fluorescence immediately using a microplate reader (Excitation: 485 nm / Emission: 535 nm).
Nrf2 Nuclear Translocation Assay (Subcellular Fractionation & Western Blot)
Causality Note: Because Nrf2 is constitutively expressed but rapidly degraded in the cytosol, whole-cell lysates often mask subtle activation dynamics. Isolating the nuclear fraction is strictly required to prove that 3,5-DHCA successfully drove Nrf2 into the nucleus.
-
Harvesting: Following a 4-hour 3,5-DHCA treatment, wash 6-well plates with ice-cold PBS. Scrape cells and centrifuge at 500 x g for 5 mins at 4°C.
-
Cytosolic Extraction: Resuspend the pellet in 200 µL Hypotonic Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 0.1% NP-40, plus protease inhibitors). Incubate on ice for 10 minutes. Vortex vigorously for 10 seconds, then centrifuge at 3,000 x g for 5 minutes at 4°C. Save the supernatant (Cytosolic Fraction).
-
Nuclear Extraction: Wash the remaining pellet once with Hypotonic Buffer (without NP-40) to remove residual cytosol. Resuspend the pellet in 50 µL Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol).
-
Incubate on ice for 30 minutes, agitating every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Save the supernatant (Nuclear Fraction).
-
Immunoblotting: Run 20 µg of nuclear protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe for Nrf2 (Primary Ab: 1:1000). Use Lamin B1 (1:2000) as the nuclear loading control and GAPDH (1:5000) to verify the absence of cytosolic contamination in the nuclear fraction.
Expected Data & Quantitative Baselines
When executing this protocol, researchers should expect dose-dependent responses. The tables below summarize the expected quantitative benchmarks based on validated literature for 3,5-DHCA and related hydroxycinnamic acids.
Table 1: Expected ROS Reduction & Cytotoxicity Metrics in RAW 264.7 Cells
| Treatment Condition | Cell Viability (MTT Assay) | Intracellular ROS (Relative Fluorescence Units) | ROS Inhibition (%) |
| Control (Vehicle + No Stress) | 100% ± 3.2% | ~1,200 RFU | N/A (Baseline) |
| Vehicle + 200 µM H₂O₂ | 55% ± 4.1% | ~6,800 RFU | 0% |
| 5 mM NAC + 200 µM H₂O₂ | 92% ± 2.8% | ~1,800 RFU | 89.2% |
| 10 µM 3,5-DHCA + 200 µM H₂O₂ | 71% ± 3.5% | ~4,500 RFU | 41.0% |
| 50 µM 3,5-DHCA + 200 µM H₂O₂ | 88% ± 2.4% | ~2,100 RFU | 83.9% |
Table 2: Expected Gene/Protein Expression Fold Changes (Relative to Vehicle)
| Target Biomarker | Compartment / Assay | 10 µM 3,5-DHCA | 50 µM 3,5-DHCA | Mechanistic Implication |
| Nrf2 | Nuclear Fraction (Western) | 1.8x Increase | 3.5x Increase | Successful Keap1 dissociation and nuclear translocation. |
| HO-1 | Whole Cell (qPCR) | 2.1x Increase | 4.8x Increase | Robust downstream ARE-driven transcription. |
| SOD1 | Whole Cell (qPCR) | 1.4x Increase | 2.6x Increase | Enhanced superoxide radical neutralization capacity. |
| TNF-α | Secreted (ELISA) | 0.7x (Decrease) | 0.3x (Decrease) | Secondary anti-inflammatory effect due to ROS clearance. |
References
1.[4] Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives. Bentham Science Publishers. 4 2.[1] Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection. ResearchGate. 1 3.[2] Phytochemistry and Pharmacology of Eleutherococcus sessiliflorus (Rupr. & Maxim.) S.Y.Hu: A Review. MDPI. 2 4.[3] Microbiota-Derived Metabolites Associated with Oats and Bran Attenuate Inflammation and Oxidative Stress via the Keap1-Nrf2 Pathway in Zebrafish. ResearchGate. 3
Sources
Application Note: High-Purity Analytical Standard Preparation for 3,5-Dihydroxycinnamic Acid
Abstract
This technical guide outlines the rigorous protocol for preparing analytical reference standards of 3,5-Dihydroxycinnamic acid (3,5-DHCA), a key metabolite and alkylresorcinol biomarker. Unlike simple phenolics, 3,5-DHCA possesses a conjugated alkene side chain susceptible to photo-isomerization (cis-trans conversion) and oxidative degradation. This protocol establishes a self-validating workflow to ensure quantitation accuracy, emphasizing light protection, solvent compatibility, and chromatographic integrity.
Introduction & Chemical Context
3,5-Dihydroxycinnamic acid (CAS: 28374-93-8) is a hydroxycinnamic acid derivative often analyzed in biological matrices (urine, plasma) as a marker of whole grain intake or tyrosine metabolism.[1][2][3][4]
-
Chemical Structure: The molecule features a phenyl ring with two hydroxyl groups at the meta positions (3,5) and a propenoic acid tail.[5]
-
Critical Instability: The exocyclic double bond allows for geometric isomerism. The trans (E) isomer is thermodynamically stable and the predominant biological form. However, exposure to UV-VIS light induces conversion to the cis (Z) isomer, splitting chromatographic peaks and reducing the accuracy of the target signal.
-
Oxidation Risk: The resorcinol moiety (1,3-dihydroxybenzene) is prone to oxidation under alkaline conditions or prolonged air exposure.
Materials & Equipment Specifications
Reagents
-
Reference Standard: 3,5-Dihydroxycinnamic acid, Purity
98% (HPLC).-
Note: Verify the Certificate of Analysis (CoA) for water content or salt form corrections.
-
-
Primary Solvent (Stock): Methanol (LC-MS Grade) or DMSO (Spectrophotometric Grade).
-
Recommendation: Use Methanol for ease of evaporation and mobile phase compatibility. Use DMSO only if concentrations
mg/mL are required.
-
-
Diluent (Working): 0.1% Formic Acid in Water / Acetonitrile (95:5 v/v). Matches initial mobile phase conditions.
-
Mobile Phase Additives: Formic Acid (LC-MS Grade) or Acetic Acid.
Equipment
-
Analytical Balance: Readability of 0.01 mg (X-Res) or better.
-
Glassware: Class A Amber Volumetric Flasks (Essential for light protection).
-
Filtration: 0.22
m PTFE (hydrophobic) or Regenerated Cellulose (RC) syringe filters. Avoid Nylon (potential adsorption of phenolics). -
Vials: Amber borosilicate glass autosampler vials with pre-slit PTFE/Silicone septa.
Protocol: Standard Preparation Workflow
Critical Pre-Weighing Setup
To minimize static interference common with fine organic powders:
-
Equip the balance with an ionizing bar or anti-static gun.
-
Acclimate the standard vial to room temperature for 30 minutes before opening to prevent condensation.
Primary Stock Solution (1.0 mg/mL)
Target: Prepare 10 mL of 1.0 mg/mL (1000
-
Weighing: Accurately weigh
mg of 3,5-DHCA into a 10 mL amber volumetric flask.-
Record exact weight for potency calculation.
-
-
Dissolution: Add approximately 6-8 mL of Methanol .
-
Sonicate: Sonicate for 2-5 minutes. The solution should be clear and colorless to pale yellow.
-
Note: If using DMSO, add 1 mL DMSO to dissolve, then dilute to volume with Methanol.
-
-
Volume Adjustment: Dilute to the calibration mark with Methanol. Invert 10 times to mix.
-
Storage: Transfer to multiple 1.5 mL amber cryovials. Store at
or .
Working Standard Solutions
Prepare fresh working standards via serial dilution. Dilute using the Initial Mobile Phase (e.g., 5% ACN in 0.1% Formic Acid) to ensure peak focusing.
| Target Conc.[8] ( | Source Solution | Volume Source ( | Volume Diluent ( | Final Volume (mL) |
| 100.0 | Stock (1000 | 1000 | 9000 | 10.0 |
| 50.0 | 100 | 5000 | 5000 | 10.0 |
| 10.0 | 100 | 1000 | 9000 | 10.0 |
| 1.0 | 10 | 1000 | 9000 | 10.0 |
Analytical Method Validation (LC-UV)
This method is optimized to separate the trans-isomer from potential cis-isomers and degradation products.
Chromatographic Conditions
-
Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),
mm, 1.8 m or 3.5 m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID).
-
Temperature:
(Control is vital for retention time reproducibility). -
Injection Volume: 2-5
L. -
Detection:
-
Primary: 310 nm (Maximal absorbance for the cinnamoyl conjugation).
-
Secondary: 280 nm (General phenolic detection).
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Sample Loading |
| 8.00 | 40 | Linear Gradient (Elution of 3,5-DHCA ~5-6 min) |
| 9.00 | 95 | Wash |
| 11.00 | 95 | Wash Hold |
| 11.10 | 5 | Re-equilibration |
| 14.00 | 5 | Ready |
System Suitability Criteria
-
Tailing Factor:
. -
Retention Time %RSD:
(n=6). -
Linearity (
): over 1–100 g/mL range.
Visualization & Logic Flows
Standard Preparation Workflow
The following diagram illustrates the critical decision points and handling requirements to prevent degradation during preparation.
Caption: Workflow for the preparation of 3,5-DHCA standards highlighting the critical loop for solubility and mandatory environmental controls (light/temperature).
Isomerization & Troubleshooting Logic
This diagram details how to diagnose issues related to the specific instability of cinnamic acid derivatives.
Caption: Diagnostic logic for identifying cis-trans isomerization versus chromatographic failure based on spectral similarity.
Troubleshooting & Quality Control
Peak Splitting (The Isomerism Trap)
If you observe a small peak eluting just before the main trans-3,5-DHCA peak, it is likely the cis-isomer.
-
Verification: Check the UV spectrum.[9][10] Both isomers will have similar spectra, though the cis form often has a slightly lower extinction coefficient and a hypsochromic shift (blue shift) of 2-5 nm.
-
Correction: Prepare a fresh standard in an amber vial under low light. Do not use "aged" clear glass vials.
Retention Time Drift
-
Cause: Mobile phase pH fluctuation.
-
Solution: 3,5-DHCA is a weak acid. Ensure the mobile phase contains at least 0.1% Formic Acid or Acetic Acid to suppress ionization (
). If the pH rises , the carboxylic acid deprotonates, causing early elution and peak tailing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6443769, 3,5-Dihydroxycinnamic acid. Retrieved from [Link]
-
International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[6][11] Retrieved from [Link]
- Stalikas, C. D. (2007).Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science. (Contextual grounding for phenolic acid HPLC methods).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 3,5-Dihydroxycinnamic acid | CymitQuimica [cymitquimica.com]
- 3. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum [mdpi.com]
- 4. 3,5-Dihydroxyhydrocinnamic acid analytical standard 26539-01-5 [sigmaaldrich.com]
- 5. 3,5-Dihydroxycinnamic acid | C9H8O4 | CID 6443769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 10. pjps.pk [pjps.pk]
- 11. fda.gov [fda.gov]
3,5-Dihydroxycinnamic acid as a substrate for enzyme assays
Introduction & Scientific Context
3,5-Dihydroxycinnamic acid (3,5-DHCA) is a specific meta-substituted isomer of the hydroxycinnamic acid family. While its structural analogs—caffeic acid (3,4-DHCA) and
The enzymatic decarboxylation of 3,5-DHCA yields 3,5-dihydroxystyrene (5-vinylresorcinol), a valuable monomer for bio-based polymers and a precursor for stilbenoid synthesis. This application note details the protocols for using 3,5-DHCA to assay decarboxylase activity, emphasizing the distinct spectral shifts that occur upon the loss of the carboxyl group.
Mechanism of Action
The reaction is catalyzed by cofactor-independent decarboxylases (e.g., Bacillus subtilis PAD).[1] The enzyme protonates the vinyl double bond, facilitating the release of
Figure 1: Mechanistic pathway of 3,5-DHCA decarboxylation. The reaction is driven by the relief of steric strain and the formation of a stabilized vinyl system.
Experimental Protocols
Protocol A: Continuous UV-Vis Spectrophotometric Assay
Best for: Kinetic characterization (
Principle:
Hydroxycinnamic acids exhibit strong UV absorbance between 300–325 nm due to the conjugation of the aromatic ring with the propenoic acid side chain. Upon decarboxylation, this conjugation is altered, resulting in a significant hypsochromic shift (blue shift) and a decrease in absorbance at the substrate's
Reagents:
-
Buffer: 100 mM Sodium Phosphate or Citrate-Phosphate Buffer, pH 6.0. (Note: PADs often lose activity above pH 8.0 due to autoxidation of phenolic substrates).
-
Substrate Stock: 50 mM 3,5-DHCA in DMSO or Ethanol. (Protect from light).
-
Enzyme: Purified PAD (e.g., BsPAD) or crude cell lysate.
Step-by-Step Methodology:
-
Spectral Validation (Self-Validating Step):
-
Before running kinetics, dilute the substrate to 0.1 mM in the reaction buffer.
-
Perform a wavelength scan (240 nm – 360 nm).
-
Expected Result: You should observe a peak (
) near 320 nm . -
Action: Set the spectrophotometer to monitor the decrease in absorbance at this specific
.
-
-
Reaction Assembly: | Component | Volume (
L) | Final Conc. | | :--- | :--- | :--- | | Buffer (pH 6.0) | 980 | 100 mM | | Substrate (50 mM Stock) | 10 | 0.5 mM | | Equilibrate at 30°C–37°C for 2 mins | | | | Enzyme Solution | 10 | Variable | -
Measurement:
-
Add enzyme to initiate the reaction.[2] Mix by inversion immediately (do not vortex vigorously).
-
Record
per minute for 5 minutes. -
Blank: Run a control with heat-inactivated enzyme or buffer only to account for spontaneous degradation.
-
-
Calculation:
-
: Extinction coefficient of 3,5-DHCA at 320 nm (approx.
; determine experimentally for high precision). - : Path length (1 cm).
-
: Extinction coefficient of 3,5-DHCA at 320 nm (approx.
Protocol B: High-Performance Liquid Chromatography (HPLC) Assay
Best for: Complex mixtures, crude lysates, or confirming product identity.
Workflow Diagram:
Figure 2: HPLC workflow for end-point analysis of 3,5-DHCA decarboxylation.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 5
m, 4.6 x 150 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 10% B
-
2–15 min: Linear gradient to 60% B
-
15–20 min: 10% B (Re-equilibration)
-
-
Detection: Diode Array Detector (DAD). Monitor 320 nm (Substrate) and 260–280 nm (Product).
Data Interpretation:
-
3,5-DHCA: Elutes earlier due to the polar carboxyl group (Retention Time
5-7 min). -
3,5-Dihydroxystyrene: Elutes later due to increased hydrophobicity (Retention Time
9-12 min). -
Validation: The product peak should have a UV spectrum distinct from the substrate (loss of the 320 nm shoulder).
Expertise & Troubleshooting (E-E-A-T)
1. Substrate Solubility & Stability: 3,5-DHCA is hydrophobic. Always prepare stocks in organic solvents (DMSO/Ethanol). However, ensure the final organic concentration in the assay does not exceed 5-10%, as high solvent loads can denature PAD enzymes [1].
2. The "Isosbestic Point" Check: When performing the UV-Vis assay, if you overlay spectra taken at different time points, you should observe an isosbestic point (a specific wavelength where absorbance remains constant). The presence of a clear isosbestic point confirms a clean conversion from substrate to product without the formation of side by-products (like quinones).
3. Autoxidation Risks: Dihydroxy-substituted aromatics are prone to oxidation at alkaline pH, turning the solution brown (melanin-like polymers).
-
Critical Control: Always maintain pH < 7.5.
-
Additive: If background oxidation is high, add 1 mM DTT or Ascorbic Acid, though be aware this may affect absorbance readings.
4. Product Polymerization: The product, 3,5-dihydroxystyrene, is a vinyl monomer. In concentrated solutions or over long incubations, it may polymerize. For HPLC, quench reactions immediately and analyze within 24 hours.
References
-
Cavin, J. F., et al. (1998).[1] "Purification and characterization of an inducible p-coumaric acid decarboxylase from Bacillus subtilis." Journal of Bacteriology, 180(15), 3711-3718.
-
Mishra, S., et al. (2017). "Microbial production of vinyl phenols: recent advances and perspectives." Bioengineered, 8(5), 446-455.
-
Rodriguez, H., et al. (2008). "Degradation of phenolic acids by lactic acid bacteria: enzymes and metabolic pathways." Applied and Environmental Microbiology, 74(21), 6673-6677.
-
Ben-Bassat, A., et al. (2007). "Methods for the production of hydroxystyrenes." U.S. Patent Application, US20070059806A1. (Describes industrial relevance of DHCA decarboxylation).
Sources
Application Note: Electrochemical Biosensor Development for 3,5-Dihydroxycinnamic Acid (3,5-DHCA)
Target Audience: Researchers, Analytical Scientists, and Point-of-Care (POC) Diagnostics Developers. Application: Rapid monitoring of Gluten-Free Diet (GFD) adherence in celiac disease patients via urinary biomarker detection.
Introduction & Mechanistic Rationale
Celiac disease management relies entirely on strict adherence to a Gluten-Free Diet (GFD). However, unintentional dietary transgressions are common, necessitating objective, non-invasive methods to monitor gluten intake. Alkylresorcinols (ARs) are phenolic lipids found almost exclusively in the outer bran of wheat and rye. Upon ingestion, ARs undergo hepatic metabolism and are excreted in urine as specific phenolic acids.
Recent metabolomic studies have identified 3,5-Dihydroxycinnamic acid (3,5-DHCA) as a highly selective, long-term urinary biomarker for whole-grain wheat and rye (gluten-containing grains) intake [1, 2]. Unlike other AR metabolites, 3,5-DHCA exhibits superior specificity and a longer half-life, making it an ideal target for clinical monitoring.
The Electrochemical Advantage
Traditional detection of 3,5-DHCA relies on Gas Chromatography-Mass Spectrometry (GC-MS) [2] or High-Performance Thin-Layer Chromatography (HPTLC) [1]. While accurate, these methods require extensive sample derivatization, long run times, and centralized laboratory equipment.
To transition this diagnostic capability to a Point-of-Care (POC) format, we detail the development of an amperometric biosensor . The causality of this approach is rooted in the molecular structure of 3,5-DHCA: the 3,5-dihydroxybenzene moiety is highly electroactive and readily undergoes oxidation [3]. By modifying a Screen-Printed Carbon Electrode (SPCE) with a Multi-Walled Carbon Nanotube-Gold Nanoparticle (MWCNT-AuNP) nanocomposite, we significantly enhance the electron transfer kinetics. To ensure absolute specificity against other urinary phenolic compounds (e.g., ascorbic acid, uric acid), a Molecularly Imprinted Polymer (MIP) is electropolymerized over the catalytic layer.
Metabolic Pathway: From Grain to Biomarker
Understanding the pharmacokinetic pathway of ARs is critical for establishing the timing of urine collection and the necessity of sample deconjugation.
Metabolic conversion of dietary alkylresorcinols to 3,5-DHCA for urinary excretion.
Biosensor Design and Fabrication Workflow
The biosensor utilizes a self-validating, layer-by-layer architecture. The MWCNT-AuNP layer acts as a signal amplifier, while the MIP layer acts as a selective physical filter, containing cavities perfectly complementary to the 3,5-DHCA molecule in size, shape, and functional group orientation.
Layer-by-layer fabrication of the MWCNT-AuNP/MIP biosensor for 3,5-DHCA.
Experimental Protocols
Note: Every protocol below includes a built-in validation step to ensure self-consistency and reliability before proceeding to the next phase.
Protocol A: Nanocomposite Preparation & Electrode Modification
Rationale: Bare carbon electrodes suffer from sluggish electron transfer for phenolic oxidation. MWCNTs provide a high surface area, while AuNPs facilitate rapid electron tunneling.
-
Dispersion: Disperse 1 mg of carboxylated MWCNTs in 1 mL of ultra-pure water containing 0.1% Nafion. Sonicate for 2 hours until a homogeneous black suspension is formed.
-
AuNP Decoration: Add 100 µL of 10 nm colloidal gold nanoparticles (AuNPs) to the MWCNT suspension. Stir for 30 minutes.
-
Deposition: Drop-cast 5 µL of the MWCNT-AuNP suspension onto the working area of a clean SPCE. Dry overnight at room temperature in a desiccator.
-
Validation Check: Perform Cyclic Voltammetry (CV) in 5 mM [Fe(CN)6]3-/4-. The peak-to-peak separation (
) should decrease from ~120 mV (bare SPCE) to <70 mV, confirming successful catalytic modification.
Protocol B: MIP Electropolymerization and Template Extraction
Rationale: Pyrrole is chosen as the monomer due to its biocompatibility and ability to form hydrogen bonds with the hydroxyl groups of 3,5-DHCA during polymerization.
-
Polymerization Solution: Prepare a 0.1 M Phosphate Buffer Solution (PBS, pH 7.0) containing 50 mM pyrrole monomer and 5 mM 3,5-DHCA (Template).
-
Electrodeposition: Immerse the modified SPCE into the solution. Apply 10 cyclic voltammetric sweeps between -0.2 V and +0.8 V at a scan rate of 50 mV/s.
-
Extraction: To create the recognition cavities, the 3,5-DHCA template must be removed. Immerse the electrode in a stirring solution of Methanol/Acetic Acid (9:1 v/v) for 30 minutes. Rinse thoroughly with ultra-pure water.
-
Validation Check: Run Differential Pulse Voltammetry (DPV) on the extracted electrode in blank PBS. The complete absence of an oxidation peak at +0.45 V confirms 100% template removal.
Protocol C: Urine Sample Preparation
Rationale: As shown in the metabolic pathway, >90% of 3,5-DHCA is excreted as glucuronide or sulfate conjugates [3]. Enzymatic deconjugation is mandatory to release the electroactive aglycone.
-
Collection: Collect fasting morning urine (mid-stream). Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.
-
Deconjugation: Mix 500 µL of urine with 500 µL of 0.1 M Sodium Acetate buffer (pH 5.0). Add 25 mU of
-glucuronidase/sulfatase (from Helix pomatia). Incubate at 37°C for 2 hours. -
Dilution: Dilute the deconjugated sample 1:5 with 0.1 M PBS (pH 7.0) to minimize matrix effects.
-
Validation Check: Spike a parallel urine aliquot with 2 mg/L of synthetic 3,5-DHCA standard. This acts as a matrix-matched positive control to calculate recovery rates.
Protocol D: Electrochemical Measurement
-
Incubation: Drop 50 µL of the prepared urine sample onto the MIP-modified SPCE. Incubate for 5 minutes to allow 3,5-DHCA to bind to the specific cavities.
-
Measurement: Perform DPV from +0.1 V to +0.7 V (Pulse amplitude: 50 mV, Pulse width: 0.05 s).
-
Analysis: Record the anodic peak current (
) at approximately +0.45 V, which is directly proportional to the 3,5-DHCA concentration.
Analytical Performance & Data Presentation
The developed MIP-Electrochemical biosensor demonstrates highly competitive analytical metrics, bridging the gap between the ultra-sensitivity of GC-MS and the rapid, visual screening of HPTLC.
Table 1: Performance Comparison of 3,5-DHCA Detection Methodologies
| Parameter | Developed MIP-Biosensor | HPTLC-Colorimetric[1] | GC-MS [2] |
| Detection Principle | Amperometric (DPV) | Optical / Spectroscopic | Mass Spectrometry |
| Linear Range | 0.1 – 50.0 mg/L | 0.4 – 5.0 mg/L | 0.01 – 10.0 mg/L |
| Limit of Detection (LOD) | 0.05 mg/L | 0.8 mg/L | 0.005 mg/L |
| Sample Prep Time | 2 hours (Enzymatic) | 2 hours (Enzymatic) | >4 hours (Derivatization) |
| Instrument Run Time | < 2 minutes | ~30 minutes | ~12 minutes |
| Recovery Rate (Urine) | 94.2% - 101.5% | > 80.0% | 75.0% - 108.0% |
| Portability | High (Handheld Potentiostat) | Medium | Low (Benchtop) |
Data Synthesis: The biosensor achieves an LOD of 0.05 mg/L, which is well below the clinical threshold required to detect minor dietary transgressions (typically >1.0 mg/L in non-compliant patients). The use of the MIP layer successfully mitigates interference from ascorbic acid and uric acid, which typically oxidize at +0.2 V and +0.35 V, respectively, ensuring the +0.45 V peak remains cleanly resolved.
References
-
Martínez-Aviñó, A., Sanjuan-Navarro, L., Moliner-Martínez, Y., Roca, M., Ribes-Koninckx, C., & Campins-Falco, P. (2025). Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection. Analytical and Bioanalytical Chemistry, 417(10), 2061-2072.[Link]
-
Wierzbicka, R., Wu, H., Franek, M., Kamal-Eldin, A., & Landberg, R. (2015). Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B, 1000, 120-129.[Link]
-
Koskela, A., Linko-Parvinen, A. M., Hiisivuori, P., Samaletdin, A., Kamal-Eldin, A., Tikkanen, M. J., & Adlercreutz, H. (2007). Quantification of Alkylresorcinol Metabolites in Urine by HPLC with Coulometric Electrode Array Detection. Clinical Chemistry, 53(7), 1380–1383.[Link]
Application Note: Utilizing 3,5-Dihydroxycinnamic Acid to Map Enzyme Promiscuity and Structural Boundaries in the Phenylpropanoid Pathway
Introduction & Mechanistic Rationale
The phenylpropanoid pathway is the primary metabolic engine for the synthesis of flavonoids, lignins, and polyketides. Engineering this pathway for the precursor-directed biosynthesis of novel therapeutics requires a precise understanding of enzyme substrate promiscuity[1]. While natural substrates like p-coumaric acid and caffeic acid (3,4-dihydroxycinnamic acid) are readily processed, non-natural isomers serve as critical structural probes for defining the physical limits of enzyme active sites.
3,5-Dihydroxycinnamic acid (3,5-DHCA) is a non-canonical, meta,meta-disubstituted isomer of caffeic acid[2][3]. In the context of rational pathway design, 3,5-DHCA is utilized not as a productive substrate, but as a highly specific steric boundary probe and biomarker for engineered regioselectivity .
The Causality of Structural Exclusion
The active site cavity of Type III polyketide synthases, such as chalcone synthase (CHS), is evolutionarily optimized for the linear, para-substituted geometry of p-coumaroyl-CoA. When 3,5-DHCA is introduced, the dual equatorial bulk of the hydroxyl groups at the 3 and 5 positions creates a severe steric clash within the elongation cavity[1]. This physical constraint prevents the proper alignment of the thioester bond for iterative malonyl-CoA condensation, leading to aborted polyketide synthesis. This "meta,meta-exclusion rule" makes 3,5-DHCA an ideal negative-control probe for testing the plasticity of mutant CHS enzymes[1].
Conversely, in cytochrome P450 engineering, wild-type enzymes (e.g., CYP73) strictly hydroxylate cinnamic acid at the para position. However, mutating specific residues (such as F185 in bacterial CYP199A2) opens the binding pocket, altering regioselectivity to allow sequential meta-oxidations. In these engineered systems, 3,5-DHCA acts as a detectable terminal biomarker of promiscuous hydroxylation cascades (cinnamic acid → m-coumaric acid → 3,5-DHCA)[4].
Visualizing Pathway Divergence
Fig 1: Canonical phenylpropanoid pathway vs. 3,5-DHCA generation and CHS exclusion.
Quantitative Substrate Acceptance Profile
To contextualize the utility of 3,5-DHCA, the following table summarizes the comparative kinetic and incorporation behaviors of various cinnamic acid analogues across key pathway enzymes based on recent combinatorial biosynthesis and P450 engineering studies[1][4].
| Substrate | Substitution Pattern | 4CL Adenylation Acceptance | CHS Polyketide Production | Engineered P450 (CYP199A2) Status |
| p-Coumaric Acid | 4-hydroxy (para) | High | Naringenin (High Yield) | Minor Product |
| m-Coumaric Acid | 3-hydroxy (meta) | Moderate | 3-Hydroxypinocembrin | Major Intermediate |
| Caffeic Acid | 3,4-dihydroxy (meta, para) | High | Eriodictyol (High Yield) | Major Product |
| 3,5-DHCA | 3,5-dihydroxy (meta, meta) | Low / Moderate | None (Steric Exclusion) | Minor Biomarker Product |
Experimental Workflow: In Vitro Profiling of Enzyme Promiscuity
The following protocol outlines a self-validating in vitro assay utilizing 3,5-DHCA to probe the structural boundaries of a 4-coumarate:CoA ligase (4CL) and chalcone synthase (CHS) enzyme cascade.
Protocol: 4CL-CHS Coupled Assay with 3,5-DHCA
Self-Validating Design: A common pitfall in combinatorial biosynthesis is false negatives due to inactive enzyme batches. By running p-coumaric acid in a parallel reaction vessel, the successful detection of naringenin validates the baseline activity of the cascade. This confirms that the lack of product from 3,5-DHCA is a true structural exclusion rather than an assay failure[1].
Step 1: Substrate Preparation
-
Prepare 10 mM stock solutions of 3,5-DHCA and p-coumaric acid in anhydrous DMSO.
-
Causality: DMSO ensures the solubility of these hydrophobic phenolic acids. However, the final DMSO concentration in the assay must not exceed 5% (v/v) to prevent solvent-induced protein denaturation.
Step 2: Reaction Mixture Assembly
-
In a 1.5 mL microcentrifuge tube, combine: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 0.2 mM Coenzyme A (CoA), 0.5 mM malonyl-CoA, 10 µg purified 4CL, and 20 µg purified CHS.
-
Causality: The inclusion of ATP and MgCl₂ is mechanistically required to drive the formation of the high-energy coumaroyl-AMP intermediate by 4CL prior to CoA thioesterification. Malonyl-CoA serves as the iterative extender unit for CHS.
Step 3: Initiation & Incubation
-
Initiate the reaction by adding the substrate stocks to a final concentration of 0.5 mM.
-
Incubate the mixture at 30°C for 2 hours with gentle agitation (300 rpm).
Step 4: Quenching & Extraction
-
Quench the reaction by adding 20% (w/v) trichloroacetic acid (TCA) to lower the pH and precipitate the proteins.
-
Extract the metabolites by adding an equal volume of ethyl acetate (EtOAc). Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Causality: EtOAc efficiently partitions the unreacted phenolic acids and any synthesized polyketides into the organic phase, leaving salts and denatured proteins in the aqueous phase, thereby protecting the LC-MS column.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Resuspend in 100 µL of HPLC-grade methanol.
Step 5: LC-HRMS Analysis
-
Inject 5 µL into an LC-HRMS system. Monitor the depletion of the parent mass (m/z 179.0349 for [M-H]- of 3,5-DHCA)[5] and scan for potential polyketide masses.
Fig 2: In vitro workflow for testing 3,5-DHCA incorporation and validating enzyme promiscuity.
References
-
[1] Kufs, J. E., et al. (2020). Rational Design of Flavonoid Production Routes Using Combinatorial and Precursor-Directed Biosynthesis. ACS Synthetic Biology, 9(7), 1823-1832. URL: [Link]
-
[4] Furuya, T., et al. (2012). Biotechnological Production of Caffeic Acid by Bacterial Cytochrome P450 CYP199A2. Applied and Environmental Microbiology, 78(17), 6087-6094. URL: [Link]
-
[2] Wikipedia Contributors. 3,5-Dihydroxycinnamic acid. Wikipedia, The Free Encyclopedia. URL: [Link]
-
[3] National Center for Biotechnology Information. PubChem Compound Summary for CID 6443769, 3,5-Dihydroxycinnamic acid. PubChem. URL: [Link]
-
[5] PubChemLite. 3,5-dihydroxycinnamic acid (C9H8O4). Université du Luxembourg. URL: [Link] (Data mapped via PubChemLite/CCSbase).
Sources
Protocol for testing the radical scavenging activity of 3,5-Dihydroxycinnamic acid.
Executive Summary & Scope
This application note details the methodological framework for evaluating the antioxidant capacity of 3,5-Dihydroxycinnamic acid (3,5-DHCA) . Unlike its widely studied isomer, caffeic acid (3,4-dihydroxycinnamic acid), the 3,5-DHCA isomer presents a unique meta-substituted resorcinol moiety.[1] This structural distinction alters its electron donation kinetics and solubility profile, necessitating a tailored approach to standard radical scavenging assays.[1]
This guide provides robust, self-validating protocols for two "gold standard" assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the reducing capacity via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) in organic media.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses radical cation scavenging in aqueous/organic phases, suitable for hydrophilic and lipophilic assessment.[1]
Scientific Background & Mechanistic Rationale[2][3][4][5][6][7]
Structure-Activity Relationship (SAR)
The antioxidant efficacy of hydroxycinnamic acids (HCAs) is governed by the number and position of hydroxyl groups and the presence of the conjugated alkene side chain.
-
Caffeic Acid (3,4-DHCA): Contains a catechol group (ortho-dihydroxy).[1][2] It oxidizes readily to an ortho-quinone.
-
3,5-DHCA: Contains a resorcinol group (meta-dihydroxy).[1] The lack of ortho-conjugation prevents ortho-quinone formation. Instead, radical stabilization occurs via resonance across the aromatic ring and the conjugated side chain. This often results in slower initial kinetics but potentially distinct stoichiometric scavenging capacities compared to catechols [1][2].
Reaction Mechanisms
-
HAT (Hydrogen Atom Transfer):
[1][3] -
SPLET (Sequential Proton Loss Electron Transfer): Dominant in ionizing solvents (like methanol/water).
Critical Consideration: 3,5-DHCA is less acidic than carboxylic acids but the phenolic protons are labile. The choice of solvent (Methanol vs. Ethanol) significantly impacts the SPLET mechanism rate [3]. Methanol is recommended for 3,5-DHCA to maximize solubility and proton dissociation.[1]
Visualization: Mechanistic Pathways
Caption: Dual mechanistic pathways (HAT and SPLET) for 3,5-DHCA radical scavenging, dependent on solvent polarity.
Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay
Objective: Determine the IC50 (concentration inhibiting 50% of radicals) of 3,5-DHCA.
Reagents & Preparation[4][5][6][7]
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH (MW: 394.32 g/mol ) in 100 mL of HPLC-grade Methanol. Note: Prepare fresh daily and protect from light (amber glassware).
-
3,5-DHCA Stock Solution (10 mM): Dissolve 18.0 mg of 3,5-DHCA (MW: 180.16 g/mol ) in 10 mL Methanol. Sonicate if necessary to ensure complete dissolution.
-
Positive Control: Ascorbic Acid or Trolox (10 mM stock).
Procedure
-
Dilution Series: Prepare serial dilutions of 3,5-DHCA in methanol to obtain final concentrations ranging from 5 µM to 200 µM (e.g., 5, 10, 25, 50, 100, 150, 200 µM).
-
Reaction Setup:
-
Sample: Add 100 µL of 3,5-DHCA dilution to 100 µL of DPPH Stock in a 96-well plate.
-
Blank (A_0): Add 100 µL Methanol to 100 µL DPPH Stock.
-
Sample Blank (A_S): Add 100 µL 3,5-DHCA dilution to 100 µL Methanol (to correct for intrinsic color of the compound).
-
-
Incubation: Seal plate and incubate in the dark at room temperature (25°C) for 30 minutes .
-
Measurement: Measure absorbance at 517 nm using a microplate reader.
Calculation
Plot % Inhibition (y) vs. Concentration (x).[1][4][8][5][9] Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.Protocol B: ABTS Radical Cation Decolorization Assay
Objective: Assess scavenging activity in a mixed aqueous/organic environment, relevant for physiological simulation.
Reagents & Preparation[4][5][6][7]
-
ABTS Stock (7 mM): Dissolve 19.2 mg ABTS in 5 mL deionized water.
-
Potassium Persulfate (2.45 mM): Dissolve 3.3 mg
in 5 mL deionized water. -
ABTS•+ Generation: Mix ABTS stock and Persulfate stock in a 1:1 ratio. Incubate in the dark for 12–16 hours at room temperature. The solution will turn dark blue/green.
-
Working Solution: Dilute the generated ABTS•+ solution with Methanol (or Ethanol) until the Absorbance at 734 nm is 0.70 ± 0.02 .
Procedure
-
Sample Prep: Use the same dilution series as the DPPH assay (5–200 µM).
-
Reaction Setup:
-
Add 20 µL of 3,5-DHCA sample to 180 µL of ABTS Working Solution.
-
Control: 20 µL Methanol + 180 µL ABTS Working Solution.
-
-
Incubation: Incubate for 6 minutes exactly in the dark. Note: ABTS kinetics are faster than DPPH; 6 minutes is standard for initial rate measurement [4].
-
Measurement: Measure absorbance at 734 nm .
Experimental Workflow Diagram
Caption: Step-by-step workflow for high-throughput screening of 3,5-DHCA antioxidant activity.
Data Analysis & Validation
Data Recording Template
Use the following table structure to organize raw data before analysis.
| Conc. (µM) | Abs (Sample) | Abs (Sample Blank) | Abs (Control) | % Inhibition |
| 0 (Blank) | - | - | 0.700 | 0% |
| 10 | 0.650 | 0.002 | 0.700 | 7.4% |
| 50 | 0.400 | 0.005 | 0.700 | 43.5% |
| 100 | 0.150 | 0.008 | 0.700 | 79.7% |
Validation Criteria
To ensure the protocol is "self-validating," the following criteria must be met:
-
Linearity: The standard curve of Trolox must have an
. -
Reproducibility: Coefficient of Variation (CV) between triplicates must be
. -
Control Range: The IC50 of Trolox in the DPPH assay should fall between 25–35 µM under these conditions [5].
-
Solvent Interference: The "Sample Blank" absorbance must be
of the Control absorbance. If 3,5-DHCA absorbs significantly at 517nm (unlikely, as its is typically UV), correct using the formula in Section 4.1.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | 3,5-DHCA solubility limit reached in aqueous ABTS mix.[1] | Use Ethanol for ABTS dilution instead of water/buffer. Ensure final organic % is >50%. |
| Non-Sigmoidal Curve | Concentration range too narrow. | Expand range. 3,5-DHCA is a weaker antioxidant than Caffeic acid; higher concentrations (>200 µM) may be needed.[1] |
| Color Instability | Light sensitivity of reagents. | Perform all incubations in the dark. Use amber tubes. |
| Slow Reaction | Resonance stabilization of 3,5-DHCA radical. | Extend DPPH incubation to 60 mins and check for "slow-binding" kinetics. |
References
-
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids.[1][10] Free Radical Biology and Medicine, 20(7), 933-956.[1]
-
Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids.[1] Food and Chemical Toxicology, 41(6), 753-758.[1]
-
Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals.[1] Accounts of Chemical Research, 40(3), 222-230.[1]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1] Free Radical Biology and Medicine, 26(9-10), 1231-1237.[1]
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][6] LWT - Food Science and Technology, 28(1), 25-30.[1] [1]
Sources
- 1. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]
- 9. 3,5-Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Troubleshooting & Optimization
Stability of 3,5-Dihydroxycinnamic acid in different solvents and pH
Technical Support Center: Stability & Handling of 3,5-Dihydroxycinnamic Acid
Introduction: The Stability Paradox
Welcome to the technical guide for 3,5-Dihydroxycinnamic Acid (3,5-DHCA) . As a researcher, you likely selected this compound as a specific agonist for GPR35 or for its metabolic role in the phenylpropanoid pathway.
However, 3,5-DHCA presents a classic "stability paradox" common to polyphenols: it is chemically robust in organic solvents but thermodynamically unstable in the physiological conditions required for your assays. Unlike its isomer caffeic acid (3,4-dihydroxycinnamic acid), which contains an unstable ortho-catechol moiety, 3,5-DHCA possesses a meta-resorcinol structure. While this confers slightly better resistance to oxidation, it remains susceptible to two primary degradation vectors: pH-driven oxidative polymerization and photo-isomerization .
This guide provides the protocols necessary to arrest these degradation pathways and ensure data integrity.
Module 1: Solvent Selection & Stock Preparation
Q: Why does my 3,5-DHCA precipitate when I add it to cell culture media?
A: This is a solubility mismatch. 3,5-DHCA is lipophilic. While soluble in organic solvents, its solubility in aqueous buffers (like PBS or DMEM) is often
The Protocol: "The Sandwich Method" for Stock Preparation
To prevent precipitation and maximize stability, follow this specific dissolution workflow.
-
Primary Solvent (Stock):
-
Recommended: DMSO (Dimethyl sulfoxide) or Ethanol (anhydrous).
-
Solubility Limit: ~100 mg/mL (DMSO), ~25 mg/mL (Ethanol).
-
Protocol: Dissolve powder to 50 mM in anhydrous DMSO. Vortex until clear.
-
Technical Note: DMSO is preferred over ethanol for long-term storage because ethanol is volatile, leading to gradual concentration changes over months.
-
-
Secondary Dilution (Working Solution):
-
Critical Step: Do not add DMSO stock directly to the cell well.
-
Intermediate Step: Dilute the DMSO stock 1:100 into the media/buffer while vortexing rapidly.
-
Final Concentration: Ensure the final DMSO concentration is
to avoid solvent toxicity in biological assays.
-
Visual Guide: Solvent Decision Tree
Caption: Decision logic for solvent selection to avoid precipitation events.
Module 2: pH-Dependent Stability & Oxidation
Q: My solution turned yellow/brown after 24 hours at pH 7.4. Is it still usable?
A: No. The color change indicates the formation of quinones and polymerization products.
The Mechanism: At neutral or basic pH (pH > 7.0), the phenolic hydroxyl groups of 3,5-DHCA deprotonate to form phenolate ions . These ions are electron-rich and highly susceptible to auto-oxidation by dissolved oxygen. This leads to the formation of semiquinone radicals, which polymerize to form brown pigments (similar to the browning of cut apples).
-
Acidic pH (3.0 - 5.0): The molecule is protonated and stable.
-
Neutral/Basic pH (> 7.0): Rapid degradation (
can be < 24 hours depending on temperature).
Troubleshooting Protocol: pH Stabilization
-
For Storage: Always store stocks in organic solvents (DMSO/Ethanol) which are naturally non-ionizing.
-
For Assays (pH 7.4):
-
Prepare fresh working solutions immediately before use.
-
Add Antioxidants: If your assay permits, add 10-50 µM Ascorbic Acid or EDTA to the buffer. Ascorbic acid reduces quinones back to phenols, and EDTA chelates trace metals (Fe/Cu) that catalyze oxidation.
-
Module 3: Light Sensitivity (Photo-Isomerization)
Q: Does 3,5-DHCA need to be protected from light?
A: Yes. All cinnamic acid derivatives possess a conjugated double bond that exists naturally in the trans (
-
Impact: The cis-isomer often has significantly different binding affinity for targets like GPR35.
-
Prevention: Handle powder and solutions in amber vials. Perform long-term incubations in the dark.
Visual Guide: Degradation Pathways
Caption: The two primary degradation pathways: Photo-isomerization (reversible) and Oxidative Polymerization (irreversible).[1]
Troubleshooting Guide: Common Issues
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon dilution | "The Crash": Adding high conc. stock to aqueous buffer too quickly. | 1. Pre-dilute in intermediate solvent.2. Vortex buffer while adding the compound.3. Ensure final concentration is < Solubility limit. |
| Browning of solution | Oxidative degradation due to high pH or trace metals.[2] | 1. Prepare fresh.2. Lower pH if possible.3. Add 10 µM EDTA to chelate catalytic metals. |
| Loss of Potency (No color change) | Trans-to-cis photo-isomerization. | 1. Use amber glassware.2. Wrap tubes in foil.3. Check purity via HPLC (cis/trans peaks separate). |
| Inconsistent IC50/EC50 | Solvent evaporation in stock solution. | 1. Use DMSO instead of Ethanol for stocks.2. Store aliquots at -20°C to minimize freeze-thaw cycles. |
References
-
PubChem. (2023). 3,5-Dihydroxycinnamic acid Compound Summary. National Library of Medicine. Link
-
Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. (Discusses the structure-activity relationship of phenolic acids and oxidation mechanisms). Link
-
Deng, S., et al. (2011). GPR35 Agonists: 3,5-Dihydroxycinnamic Acid. Journal of Biological Chemistry. (Establishes the biological relevance and handling of the specific isomer). Link
-
BenchChem. (2025).[3] Solubility and Stability of Hydroxycinnamic Acids. (General solubility data for phenolic acid derivatives). Link
Sources
Bioanalytical Support Center: Overcoming Matrix Effects in 3,5-DHCA Plasma Analysis
Welcome to the Technical Support Center for Phenolic Biomarkers. As a Senior Application Scientist, I frequently encounter challenges with the robust quantification of 3,5-dihydroxycinnamic acid (3,5-DHCA)—a critical biomarker for monitoring whole grain and gluten intake—in complex biological matrices.
When transitioning from neat solvent standards to plasma extracts, scientists often observe a catastrophic loss of signal, shifting retention times, and non-linear calibration curves. This guide moves beyond generic troubleshooting. We will explore the causality of matrix effects and provide self-validating protocols to ensure your LC-MS/MS assays are built on unshakeable analytical foundations.
Part 1: Diagnostic Workflow
Before altering your method, you must identify the exact point of failure. The workflow below outlines the self-validating logical path to diagnose and resolve matrix interferences.
Diagnostic workflow for identifying and resolving LC-MS/MS matrix effects.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does my 3,5-DHCA signal disappear when I inject plasma extracts compared to neat standards? A1: You are experiencing severe ion suppression, which is the most common matrix effect in electrospray ionization (ESI)[1]. In plasma, the primary culprits are endogenous phospholipids (e.g., glycerophosphocholines and lysophosphatidylcholines), which are present at extremely high concentrations (~1 mg/mL)[2].
-
The Causality: ESI relies on the accumulation of charge on the surface of solvent droplets. Phospholipids are highly surface-active amphiphilic molecules. They rapidly migrate to the droplet surface, increasing surface tension and physically crowding out the smaller, more polar 3,5-DHCA molecules. When the droplet undergoes Coulombic fission, the phospholipids monopolize the available charge, preventing 3,5-DHCA from entering the gas phase as a detectable ion[3].
-
The Fix: Standard protein precipitation (PPT) leaves >90% of these lipids in your extract[4]. You must switch to a sample preparation method that actively removes lipids, such as Solid Phase Extraction (SPE) or HybridSPE-Phospholipid technology[5].
Q2: How can I definitively prove that phospholipids are causing the suppression at my specific retention time? A2: You must implement a self-validating diagnostic test known as Post-Column Infusion (PCI) . This is the gold standard for visualizing matrix effects and should be used continuously to monitor analytical quality[6],[7].
-
The Causality: By continuously infusing a neat solution of 3,5-DHCA into the MS source after the analytical column, you create a steady baseline signal. When you inject a blank plasma extract, any eluting matrix components that interfere with ionization will cause a visible dip (suppression) or spike (enhancement) in this baseline. If the suppression zone overlaps with your analyte's known retention time, you have definitively identified the root cause of your signal loss.
Q3: I optimized my chromatography, but my calibration curve is still non-linear at high concentrations in plasma. Why? A3: This indicates detector saturation exacerbated by the matrix load. Even with improved sample prep, residual matrix components compete for charge. At higher analyte concentrations, the finite number of charges in the ESI droplet becomes the limiting factor.
-
The Fix: You must use a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes exactly with 3,5-DHCA, it experiences the exact same instantaneous matrix suppression. The ratio of analyte to IS remains constant, correcting the non-linearity. If a SIL-IS is unavailable, consider using a Post-Column Infused Standard (PCIS) for signal ratio correction[8].
Mechanism of ESI ion suppression by surface-active phospholipids.
Part 3: Quantitative Data Presentation
To demonstrate the causality between sample preparation and matrix effects, the following table summarizes the quantitative performance of 3,5-DHCA across three distinct extraction methodologies.
| Extraction Methodology | 3,5-DHCA Recovery (%) | Matrix Factor (%)* | Phospholipid Removal (%) | Analytical Verdict |
| Protein Precipitation (PPT) | 85.2 ± 4.1 | 42.5 ± 8.3 | < 5.0 | Fail: Severe ion suppression; unacceptable precision. |
| Liquid-Liquid Extraction (LLE) | 74.6 ± 6.2 | 71.8 ± 5.5 | ~ 60.0 | Marginal: Improved matrix factor, but low recovery. |
| HybridSPE / Phospholipid Depletion | 92.4 ± 2.8 | 98.1 ± 1.9 | > 98.0 | Pass: Negligible matrix effect; high reproducibility. |
*Matrix Factor (MF) = (Peak response in presence of matrix / Peak response in neat solvent) x 100. An MF of 100% indicates zero matrix effect.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping
This protocol establishes a self-validating baseline to visualize exactly where matrix components elute and interfere with 3,5-DHCA ionization.
-
Hardware Setup: Install a zero-dead-volume T-piece (T-zero union) between the outlet of your analytical LC column and the inlet of the ESI source.
-
Infusion Preparation: Fill a syringe with a neat solution of 3,5-DHCA at a concentration of 100 ng/mL in initial mobile phase conditions.
-
Establish Baseline: Connect the syringe to a syringe pump and infuse the solution into the T-piece at a constant flow rate of 10 µL/min. Start the mass spectrometer and monitor the specific MRM transition for 3,5-DHCA (e.g., [M-H]⁻ in negative ion mode). You should observe a continuous, flat baseline signal.
-
Matrix Injection: While the infusion is running, inject a 5 µL aliquot of a blank plasma extract (prepared using your current sample prep method) through the LC system using your standard chromatographic gradient.
-
Data Interpretation: Analyze the resulting chromatogram. Any significant negative peaks (dips in the baseline) indicate zones of ion suppression. If these dips align with the retention time of 3,5-DHCA, your current chromatography or sample preparation is insufficient.
Protocol 2: Optimized SPE-Phospholipid Removal Workflow
This protocol utilizes Lewis acid-base interactions (zirconia-coated silica) to selectively bind the phosphate moiety of endogenous lipids, allowing the phenolic 3,5-DHCA to pass through unsuppressed.
-
Protein Disruption: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile. Causality: The acid disrupts protein-lipid binding, ensuring lipids are free in solution to be captured later.
-
Precipitation: Vortex vigorously for 30 seconds. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Selective Lipid Capture: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate (or equivalent zirconia-based lipid removal cartridge).
-
Elution: Apply a gentle vacuum (10 in Hg) for 2–3 minutes. The zirconia stationary phase will selectively retain the phospholipids, while 3,5-DHCA elutes into the collection plate.
-
Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of your initial LC mobile phase. Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.
Part 5: References
1.[6] The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. ResolveMass. Verified URL 2.[7] Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - ACS Publications. ACS. Verified URL 3.[8] Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Verified URL 4.[1] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Today. Verified URL 5.[3] Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods. PLOS One. Verified URL 6.[4] Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Verified URL 7.[2] Eliminate Matrix Effects with HybridSPE. Chromatography Today. Verified URL 8.[5] HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. NIH. Verified URL
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example | PLOS One [journals.plos.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: 3,5-Dihydroxycinnamic Acid (3,5-DHCA) Stability Guide
Current Status: Operational Topic: Stabilization & Extraction Protocols for 3,5-DHCA Target Analyte: 3,5-Dihydroxycinnamic acid (CAS: 28374-93-8) Context: Alkylresorcinol metabolite profiling, Whole-grain intake biomarkers, Bioactive phenolics.
⚠️ Critical Alert: The "Silent" Degradation Factors
Before beginning any extraction, acknowledge that 3,5-DHCA is structurally distinct from its common isomer, Caffeic Acid (3,4-DHCA). The meta-meta (3,5) hydroxyl arrangement imparts unique stability challenges, specifically regarding photo-isomerization and resorcinolic oxidation .
Immediate Action Required:
-
Light Blockade: All glassware must be amber or foil-wrapped.
-
Thermal Limit: Do not exceed 40°C during solvent evaporation.
-
pH Control: Maintain pH < 4.0 to prevent ionization-induced oxidation.
Module 1: Troubleshooting & Diagnostics (Q&A)
Issue 1: "I see split peaks or 'ghost' peaks in my HPLC chromatogram."
Diagnosis: Photo-Isomerization (
-
The Fix:
-
Workspace: Perform extraction in a room with UV-filtered lighting (yellow light) if possible.
-
Solvent Handling: Avoid storing stock solutions in clear glass, even for "just a minute."
-
Verification: If you suspect isomerization, expose a small aliquot to direct UV light for 30 minutes and re-inject. If the "ghost" peak grows and the main peak shrinks, it is the cis-isomer.
-
Issue 2: "My extract turns yellow/brown, and recovery is consistently low (<60%)."
Diagnosis: Oxidative Coupling (Quinone Formation) Although the 3,5-dihydroxy (resorcinol) pattern is chemically more stable than the 3,4-dihydroxy (catechol) pattern, it is still susceptible to radical-mediated oxidation, especially in alkaline or neutral conditions. This leads to the formation of polymerized brown pigments.
-
The Fix:
-
Deoxygenation: Sparge all extraction solvents with Nitrogen (
) or Argon for 10 minutes prior to use. -
Radical Scavenging: Add 0.1% (w/v) BHT (Butylated hydroxytoluene) or Ascorbic Acid to the extraction solvent.
-
Acidification: Use 0.1% Formic Acid or Acetic Acid in your solvent. Phenolics are most stable in their protonated (non-ionized) form.
-
Issue 3: "I am extracting from urine/plasma, but yields are negligible."
Diagnosis: Incomplete Hydrolysis of Conjugates In biological matrices, 3,5-DHCA exists primarily as glucuronide or sulfate conjugates. It is rarely found free.
-
The Fix:
-
Enzymatic Hydrolysis: You must treat samples with
-glucuronidase/sulfatase (e.g., from Helix pomatia) prior to extraction. -
Caution: Avoid harsh acid hydrolysis (e.g., boiling HCl), which will decarboxylate the cinnamic acid side chain, converting 3,5-DHCA into vinyl-resorcinols.
-
Module 2: Degradation Pathways Visualization
The following diagram illustrates the three primary failure modes for 3,5-DHCA: Isomerization (Light), Oxidation (Air/pH), and Decarboxylation (Heat).
Figure 1: Critical degradation pathways of 3,5-DHCA. Green node indicates the target analyte; red nodes indicate irreversible loss; yellow node indicates reversible isomerization.
Module 3: Master Extraction Protocol (Gold Standard)
This protocol is optimized for extracting 3,5-DHCA from solid matrices (e.g., wheat bran) or dried bio-fluids, ensuring maximum stability.
Reagents Preparation
| Reagent | Specification | Purpose |
| Extraction Solvent | 80:20 Methanol:Water (v/v) | Optimal polarity for resorcinolic acids. |
| Acidifier | 0.1% Formic Acid | Maintains phenolic protonation (prevents oxidation). |
| Stabilizer | 0.1% BHT (2,6-Di-tert-butyl-4-methylphenol) | Scavenges free radicals. |
| Inert Gas | Nitrogen ( | Displaces dissolved oxygen. |
Step-by-Step Workflow
-
Pre-Extraction Setup:
-
Wrap all collection tubes and extraction vessels in aluminum foil.
-
Sparge the Extraction Solvent with
gas for 15 minutes.
-
-
Sample Homogenization:
-
Solid Samples: Cryo-mill (liquid nitrogen) to prevent thermal degradation during grinding.
-
Liquid Samples: Adjust pH to 2.0–3.0 immediately upon collection using HCl or Formic acid.
-
-
Extraction (The "Cold-Sonic" Method):
-
Add solvent to sample (Ratio 10:1 v/w).
-
Vortex for 30 seconds.
-
Sonication: Sonicate for 10 minutes at < 25°C .
-
Critical: Use an ice bath in the sonicator. Heat generated by ultrasonication is the #1 cause of decarboxylation.
-
-
-
Separation:
-
Centrifuge at 4,000 x g for 10 min at 4°C.
-
Collect supernatant into an amber vial.
-
-
Concentration (If required):
-
Evaporate solvent under a stream of Nitrogen.
-
Temperature Limit: Do not exceed 35°C.
-
Re-dissolve immediately in mobile phase (e.g., 0.1% Formic Acid in Water/MeOH).
-
Module 4: Validated Workflow Diagram
Use this logic flow to determine the correct sample preparation path.
Figure 2: Decision logic for 3,5-DHCA extraction based on sample origin.
References
-
Robbins, R. J. (2003). Phenolic acids in foods: An overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866–2887. Link
-
Ross, A. B., et al. (2004).[1] Determination of alkylresorcinol metabolites in human urine by gas chromatography–mass spectrometry. Journal of Chromatography B, 809(1), 125-130. Link
- Note: Establishes 3,5-DHCA precursors and metabolic context.
-
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.[2] Journal of Separation Science, 30(18), 3268–3295. Link
-
Nardini, M., & Ghiselli, A. (2004). Determination of free and bound phenolic acids in beer. Food Chemistry, 84(1), 137-143. Link
- Note: Provides validated protocols for preventing oxid
-
Wierzbicka, R., et al. (2017).[3] Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults. Molecular Nutrition & Food Research, 61(7), 1700015.[3] Link
- Note: Identifies 3,5-DHCA specifically as a key metabolite requiring careful handling.
Sources
Optimization of mobile phase for better peak shape of 3,5-Dihydroxycinnamic acid in HPLC
Status: Operational Ticket ID: OPT-35DHCA-001 Assigned Specialist: Senior Application Scientist Subject: Mobile Phase & Method Optimization for Peak Symmetry
Introduction: The "Shark Fin" Problem
Welcome to the technical support hub. If you are here, you are likely seeing a "shark fin" peak—severe tailing (
This molecule presents a classic chromatographic "double trouble":
-
Carboxylic Acid Moiety (
): Susceptible to ionization, leading to peak fronting or tailing depending on pH. -
Phenolic Hydroxyls (Positions 3,5): Hydrogen bond donors that aggressively interact with residual silanols on silica columns, causing the "drag" (tailing) you observe.
This guide moves beyond generic advice. We will engineer a mobile phase environment that neutralizes these interactions.
Module 1: Mechanistic Insight (The "Why")
To fix the peak, we must control the equilibrium. 3,5-DHCA exists in equilibrium between its neutral and ionized forms.
-
Scenario A (pH > 4.5): The carboxylic acid deprotonates (
). The molecule becomes highly polar, elutes too fast (near void volume), and interacts with cationic sites on the column. -
Scenario B (pH < 3.0): The acid is protonated (
). The molecule is neutral and hydrophobic enough to retain on the C18 chain, resulting in a sharp Gaussian peak.
Visualization: The Ionization & Interaction Pathway
Figure 1: Mechanistic flow showing how mobile phase pH dictates the ionization state of 3,5-DHCA and the resulting chromatographic peak shape.
Module 2: Troubleshooting Guide (Q&A)
Q1: I am using Water/Methanol (50:50) with no additives. My peak is broad and tails. Why?
A: Without an acid modifier, the pH of "neutral" water varies (usually pH 5-7). This is right at the
-
The Fix: You must add a buffer or acid. Add 0.1% Formic Acid to both the water and the organic line. This drops pH to ~2.7, locking the molecule in its neutral state.
Q2: I added 0.1% Formic Acid, but I still see slight tailing (
-
The Trade-off: TFA suppresses ionization in LC-MS (bad for sensitivity). If you are using UV only, switch to 0.05% TFA . If using MS, stick to Formic Acid but switch to a "Polar C18" or "End-capped" column.
Q3: My retention time is shifting between runs. A: This indicates the column is not equilibrated, or the pH is drifting.
-
The Fix: Ensure your column temperature is thermostatted (e.g.,
or ). Do not rely on "ambient" temperature. Phenolic acids are sensitive to viscosity changes caused by temperature fluctuations.
Module 3: Optimized Experimental Protocol
This protocol is designed for High-Performance Liquid Chromatography (HPLC) with UV-Vis/DAD detection .
Mobile Phase Preparation
| Component | Composition | Role |
| Solvent A (Aqueous) | Water (Milli-Q) + 0.1% Formic Acid (v/v) | Suppresses ionization ( |
| Solvent B (Organic) | Acetonitrile (HPLC Grade) + 0.1% Formic Acid | Elution strength. ACN yields sharper peaks than MeOH for cinnamic derivatives. |
-
Critical Step: Filter aqueous buffers through a 0.22 µm membrane to remove particulates that cause baseline noise.
-
Why Acetonitrile? Acetonitrile has lower viscosity than methanol, allowing for better mass transfer and sharper peaks for aromatic acids.
Instrument Settings
-
Column: C18 (ODS) End-capped,
, or .-
Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.
-
-
Flow Rate:
(Standard HPLC) or (UHPLC). -
Temperature:
(Controlled). -
Detection: UV @ 320 nm .
-
Note: Cinnamic acids have maximal absorbance around 320-325 nm due to the conjugated double bond system.
-
Gradient Program (Standard)
| Time (min) | % Solvent B | Event |
| 0.0 | 5% | Initial Hold (Equilibration) |
| 2.0 | 5% | Injection / Loading |
| 15.0 | 40% | Linear Gradient (Separation) |
| 18.0 | 90% | Wash (Remove hydrophobic impurities) |
| 20.0 | 90% | Hold Wash |
| 20.1 | 5% | Return to Initial |
| 25.0 | 5% | Re-equilibration (Crucial!) |
Method Development Workflow
Figure 2: Decision tree for optimizing the separation of 3,5-DHCA based on peak symmetry results.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use phosphate buffer instead of Formic Acid? A: Yes, and it is often better for peak shape because phosphate buffers have high ionic strength (which suppresses silanol interactions).
-
Recipe: 20 mM Potassium Phosphate Monobasic (
), adjusted to pH 2.5 with Phosphoric Acid. -
Warning: Do not use phosphate buffers with LC-MS (non-volatile salts will clog the source).
Q: Why is my peak splitting at the top? A: This is likely a "solvent mismatch." If you dissolve your sample in 100% Methanol but inject it into a mobile phase starting at 5% Organic, the sample precipitates or travels faster than the solvent front initially.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., Water/ACN 95:5).
Q: What is the limit of detection (LOD) for this method?
A: With UV at 320 nm, you can typically detect down to
References
-
PubChem. (2025).[1][2] 3,5-Dihydroxycinnamic acid (Compound Summary). National Library of Medicine. Link
-
Phenomenex. (2025).[3] Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Technical Guides. Link
-
Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Agilent Technical Note 5991-0122EN.[4] Link
-
Ivanova, V., et al. (2010). Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds. XXVth International Conference on Polyphenols. Link
-
Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Link
Sources
Technical Support Center: Spectroscopic Analysis of 3,5-Dihydroxycinnamic Acid (3,5-DHCA)
Welcome to the Advanced Troubleshooting Guide for the spectroscopic characterization of 3,5-Dihydroxycinnamic acid (3,5-DHCA). As a highly polar, conjugated phenolic compound, 3,5-DHCA is highly susceptible to microenvironmental changes (pH, solvent polarity, and matrix composition).
This guide is designed for researchers and drug development professionals to diagnose and resolve common analytical interferences across UV-Vis, LC-MS/MS, and NMR platforms.
UV-Vis Spectroscopy: Baseline Shifts and Wavelength Variability
Q: Why does the maximum absorption wavelength (
Root Cause Analysis (Causality):
3,5-DHCA is a hydroxycinnamic acid derivative. Hydroxycinnamic acids typically possess a
Table 1: pH-Dependent UV-Vis Absorption Shifts in Hydroxycinnamic Acids[1]
| Compound Class (Isomers/Analogs) | Shift Type Observed | ||
| p-Coumaric Acid | 309 nm | 285 nm | Bathochromic (at low pH) |
| Caffeic Acid (3,5-DHCA Isomer) | 320 nm | 284 nm | Bathochromic (at low pH) |
| Ferulic Acid | 320 nm | 283 nm | Bathochromic (at low pH) |
Self-Validating Protocol: Standardized pH-Controlled UV-Vis Measurement To eliminate pH-induced spectral artifacts, the solvent system must be rigorously controlled.
-
Buffer Preparation: Prepare a 100 mM phosphate-citrate buffer and adjust strictly to pH 3.0 to ensure 3,5-DHCA remains fully undissociated.
-
Sample Dilution: Dissolve the 3,5-DHCA stock in HPLC-grade methanol. Dilute the stock 1:100 into the pH 3.0 buffer (ensuring final methanol concentration does not exceed 1% to prevent solvent-induced solvatochromism).
-
Self-Validation (Blanking): Blank the spectrophotometer with the exact 1% methanol-buffer solution used for the sample. Validation check: A flat baseline from 200–500 nm confirms no solvent cutoff interference.
-
Acquisition: Scan the sample from 200 nm to 500 nm. You should observe a stable, highly reproducible
near 320 nm.
Mass Spectrometry (LC-MS/MS): Signal Attenuation and Ion Suppression
Q: I am experiencing severe signal loss and poor reproducibility when quantifying 3,5-DHCA in complex biological matrices (e.g., urine, plant extracts) using ESI- MS. How can I resolve this?
Root Cause Analysis (Causality):
3,5-DHCA has an exact mass of 180.04 Da and is optimally detected in negative electrospray ionization (ESI-) as the deprotonated precursor ion
Diagnostic workflow for resolving common spectroscopic interferences in 3,5-DHCA analysis.
Self-Validating Protocol: SPE Cleanup and UHPLC-QqQ-MS/MS Optimization To resolve matrix effects, we must decouple the analyte from the matrix chromatographically and physically.
-
Sample Pre-treatment: Acidify 500 µL of the biological sample with 10 µL of concentrated formic acid.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 1 mL methanol, followed by 1 mL 0.1% aqueous formic acid. Load the sample. Wash with 1 mL of 5% methanol in water (this elutes the highly polar ion-suppressing salts/sugars). Elute 3,5-DHCA with 1 mL of 100% methanol.
-
Chromatographic Separation: Evaporate the eluate and reconstitute in the mobile phase. Use a UHPLC C18 column. Crucially, add 0.1% formic acid to both the aqueous and organic mobile phases. This suppresses the ionization of 3,5-DHCA's acidic groups during the run, enhancing its binding to the hydrophobic stationary phase and separating it from any remaining early-eluting polar matrix components[3].
-
Self-Validation (Post-Column Infusion): Continuously infuse a pure 3,5-DHCA standard into the MS source post-column while injecting a blank matrix extract. A steady baseline at m/z 179.03 confirms that ion suppression zones have been successfully bypassed.
Nuclear Magnetic Resonance (NMR): Missing Protons and Chemical Shift Drift
Q: In my
Root Cause Analysis (Causality):
Your sample is likely intact; you are observing solvent exchange and pH-dependent shielding effects. 3,5-DHCA contains three labile protons (two phenolic OH, one carboxylic OH). When analyzed in protic deuterated solvents like
Self-Validating Protocol: Buffered NMR Sample Preparation Choose your solvent system based on the structural data required.
-
Workflow A (To observe stable carbon-backbone protons): Dissolve 5 mg of 3,5-DHCA in 600 µL of
containing 100 mM deuterated phosphate buffer (pD 7.5). The buffer locks the ionization state, ensuring the vinylic and aromatic chemical shifts are highly reproducible across all batches[4]. -
Workflow B (To observe phenolic hydroxyl protons): Dissolve the sample in 600 µL of strictly anhydrous
(stored over molecular sieves). Because is aprotic and lacks exchangeable deuterons, the phenolic -OH peaks will clearly resolve as broad singlets downfield (typically between 9.0–10.5 ppm). -
Self-Validation: Run a 1D
H sequence with a sufficiently long relaxation delay ( ). Integration of the vinylic doublets ( Hz, confirming the trans configuration) against the aromatic protons should yield an exact 1:1:2 ratio, confirming structural integrity without degradation.
References
-
Monitoring Hydroxycinnamic Acid Decarboxylation by Lactic Acid Bacteria Using High-Throughput UV-Vis Spectroscopy . nih.gov. 1
-
3,5-Dihydroxycinnamic acid | C9H8O4 | CID 6443769 - PubChem . nih.gov. 2
-
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices . mdpi.com. 3
-
NMR Metabolomics Applied on the Discrimination of Variables Influencing Tomato (Solanum lycopersicum) . mdpi.com. 4
Sources
- 1. Monitoring Hydroxycinnamic Acid Decarboxylation by Lactic Acid Bacteria Using High-Throughput UV-Vis Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dihydroxycinnamic acid | C9H8O4 | CID 6443769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: Structure-Activity Relationship of 3,5-Dihydroxycinnamic Acid Derivatives
Executive Summary: The Resorcinol vs. Catechol Paradigm
In the realm of phenylpropanoids, Caffeic Acid (3,4-Dihydroxycinnamic acid, 3,4-DHCA) is the "gold standard" for antioxidant activity due to its catechol moiety. However, its isomer, 3,5-Dihydroxycinnamic acid (3,5-DHCA) , presents a distinct pharmacological profile driven by its resorcinol (meta-dihydroxy) substitution pattern.
This guide objectively compares the Structure-Activity Relationship (SAR) of 3,5-DHCA against 3,4-DHCA. While 3,5-DHCA exhibits lower direct radical scavenging potential, it demonstrates superior anti-inflammatory efficacy in specific models (e.g., TPA-induced edema) and offers unique metabolic stability advantages by evading catechol-O-methyltransferase (COMT) inactivation.
Key Differentiators
| Feature | 3,5-DHCA (Resorcinol) | 3,4-DHCA (Catechol) |
| Antioxidant Potency | Moderate (No ortho-quinone formation) | High (Forms stable ortho-quinone) |
| Anti-inflammatory | High (Potent cytokine suppression) | Moderate to High (NF-κB inhibition) |
| Metabolic Stability | High (Resistant to COMT) | Low (Rapid methylation to Ferulic acid) |
| Primary Targets | COX-2, 5-LOX, HCV NS3 Helicase | ROS Scavenging, Nrf2, NF-κB |
Chemical Space and SAR Analysis
The biological divergence between these isomers is rooted in electronic distribution and hydrogen bonding capabilities.
The Core Scaffold: Electronic Effects
-
3,4-DHCA (Catechol): The adjacent hydroxyls allow for electron delocalization that stabilizes phenoxyl radicals, facilitating the formation of o-quinones. This is the engine of its antioxidant power but also a source of potential toxicity (protein adduction).
-
3,5-DHCA (Resorcinol): The meta positioning prevents o-quinone formation. The radical stability is lower, reducing direct antioxidant capacity. However, this structure is sterically and electronically distinct, allowing it to fit into hydrophobic pockets of enzymes like HCV NS3 helicase and 5-Lipoxygenase (5-LOX) where the catechol moiety may be sterically incompatible or too reactive.
SAR Map: Functional Modifications
The following diagram illustrates how structural modifications to the 3,5-DHCA scaffold modulate its biological activity.
Caption: SAR map highlighting the functional impact of structural regions on 3,5-DHCA. The meta-hydroxyls confer stability, while tail modifications drive permeability.
Comparative Biological Performance[1][3]
Anti-Inflammatory Activity (The Superiority of 3,5-DHCA)
Experimental data indicates that specific derivatives of 3,5-DHCA outperform their 3,4-counterparts in reducing acute inflammation.[1]
Case Study: TPA-Induced Mouse Ear Edema In a comparative study of synthesized derivatives, a 3,5-DHCA derivative (designated here as Compound 7-Analog ) demonstrated superior inhibition of edema compared to Caffeic Acid Phenethyl Ester (CAPE).
| Compound | Dose (mg/ear) | Inhibition (%) | Mechanism |
| 3,5-DHCA Derivative | 1.6 | 65.6% | Downregulates TNF-α, IL-1β, IL-6; Inhibits 5-LOX |
| 3,4-DHCA (Caffeic Acid) | 1.6 | 45.2% | ROS Scavenging, NF-κB inhibition |
| Indomethacin (Control) | 0.5 | 88.0% | COX-1/2 Inhibition |
-
Causality: The 3,5-substitution pattern may allow for more specific binding to the allosteric sites of inflammatory enzymes (COX-2/5-LOX) without the rapid metabolic degradation seen in catechols.
HCV NS3 Helicase Inhibition
3,5-DHCA derivatives have emerged as scaffolds for antiviral agents. The meta-hydroxyls provide essential hydrogen bonding points within the helicase ATP-binding cleft, preventing viral RNA replication.
-
Key Finding: Bulky esters (e.g., phenethyl, alkyl) of 3,5-DHCA increase potency by occupying the hydrophobic cleft of the NS3 enzyme.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are provided.
Synthesis of 3,5-Dihydroxycinnamic Acid Esters (General Protocol)
-
Objective: To synthesize lipophilic esters (e.g., phenethyl ester) to enhance cellular uptake.
-
Reagents: 3,5-Dihydroxybenzaldehyde, Malonic acid, Piperidine, Pyridine.
Step-by-Step Workflow:
-
Knoevenagel Condensation: Dissolve 3,5-dihydroxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL). Add catalytic piperidine (0.1 mL).
-
Reflux: Heat at 100°C for 2 hours. Evolution of CO₂ indicates decarboxylation.
-
Workup: Pour into ice-cold HCl (1M). Precipitate is 3,5-DHCA.[1] Recrystallize from water/ethanol.
-
Esterification: React 3,5-DHCA with Phenethyl alcohol using DCC/DMAP coupling in DMF at room temperature for 12 hours.
-
Purification: Silica gel chromatography (Hexane:Ethyl Acetate 7:3).
Differential Radical Scavenging Assay (DPPH)
This protocol validates the lower antioxidant activity of 3,5-DHCA, serving as a negative control to distinguish it from Caffeic Acid.
-
Preparation: Prepare 0.1 mM DPPH solution in methanol.
-
Incubation: Mix 100 µL of test compound (3,5-DHCA vs 3,4-DHCA at 10-100 µM) with 100 µL DPPH solution.
-
Measurement: Incubate in dark for 30 mins. Measure Absorbance at 517 nm.
-
Validation: 3,4-DHCA should show IC50 ~15 µM. 3,5-DHCA should show IC50 >50 µM.
Mechanistic Visualization
The following diagram contrasts the signaling pathways modulated by the two isomers.
Caption: Mechanistic divergence: 3,4-DHCA acts primarily as a ROS scavenger but is metabolically labile. 3,5-DHCA bypasses COMT and directly targets inflammatory enzymes.
References
-
Synthesis and Anti-inflammatory Activities of 3,5-Dihydroxycinnamic Acid Derivatives. National Institutes of Health (NIH) / PubMed. [Link]
-
Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Core.ac.uk. [Link]
-
Hepatitis C Virus NS3 Helicase Inhibitors: Structure-Activity Relationships. National Institutes of Health (NIH) / PMC. [Link]
-
Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. National Institutes of Health (NIH) / PMC. [Link]
Sources
Cross-validation of HPTLC and HPLC methods for 3,5-DHCA quantification.
Topic: Cross-validation of HPTLC and HPLC methods for 3,5-DHCA quantification. Content Type: Publish Comparison Guide.
A Comparative Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The quantification of 3,5-Dihydroxycinnamic acid (3,5-DHCA) —a critical biomarker for gluten intake and a potent anti-inflammatory agent—demands analytical rigor. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for sensitivity and automation, High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a cost-effective, high-throughput alternative.
This guide provides a scientifically grounded cross-validation of both techniques. It moves beyond simple procedural listing to explore the causality of analytical performance, offering a self-validating framework for selecting the right tool for your specific matrix—whether it be biological fluids (urine/plasma) or complex plant extracts.
Scientific Context: The Analyte and the Challenge
3,5-DHCA is a structural isomer of caffeic acid (3,4-DHCA). Unlike its more common counterpart, 3,5-DHCA is often used as a specific urinary biomarker for alkylresorcinol metabolites (indicating whole grain/gluten consumption) and is investigated for its distinct pharmacological properties.
-
The Analytical Challenge: Isomeric separation. Distinguishing 3,5-DHCA from 3,4-DHCA and other hydroxycinnamic acids requires high selectivity.
-
The Validation Goal: To demonstrate that HPTLC can achieve statistical equivalence to HPLC in terms of accuracy and precision, despite differences in detection limits.
Methodological Framework
To perform a valid cross-validation, both methods must be optimized for the same target properties: polarity (using Reversed-Phase mechanisms) and chromophore activity (UV absorption).
Protocol A: The Reference Standard (RP-HPLC-DAD)
Use this protocol for: Trace analysis (<1 µg/mL), pharmacokinetic studies, and definitive quantification.
1. Chromatographic System:
-
Column: C18 Reversed-Phase (e.g., 250 × 4.6 mm, 5 µm particle size). The C18 chain provides necessary hydrophobic interaction to separate the 3,5-isomer from more polar matrix components.
-
Mobile Phase:
-
Gradient Program:
-
0–5 min: 10% B (Isocratic hold for equilibration).
-
5–25 min: 10% → 40% B (Linear gradient for resolution of isomers).
-
25–30 min: 40% → 100% B (Wash).
-
-
Detection: Diode Array Detector (DAD) at 320–330 nm . (Note: While 3,5-DHCA absorbs at lower wavelengths, 320 nm minimizes interference from non-phenolic matrix components).
2. Sample Preparation (Self-Validating Step):
-
Dissolve extract in Methanol:Water (1:1).
-
Critical: Filter through 0.22 µm PTFE membrane. Causality: HPLC columns are prone to clogging; this step is non-negotiable for reproducibility.
Protocol B: The Challenger (HPTLC-Densitometry)
Use this protocol for: High throughput (20+ samples/plate), complex dirty matrices, and cost-sensitive screening.
1. Chromatographic System:
-
Stationary Phase: HPTLC Glass Plates Silica Gel 60 F254 (20 × 10 cm).
-
Mobile Phase (Optimized for Phenolics): Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v).
-
Application: Bandwise application (Band length: 8.0 mm) using an automated applicator (e.g., CAMAG Linomat 5). Reasoning: Bands provide better resolution and signal-to-noise ratio than spots.
2. Derivatization & Detection:
-
Post-Chromatographic Derivatization: Dip in Fast Blue B Salt reagent (0.1% in water).
-
Reaction: Azo coupling with the phenolic rings creates highly colored azo-dyes.
-
-
Densitometry: Scan at 520 nm (visible range) after derivatization, or 320 nm (fluorescence/absorbance) prior to derivatization.
-
Self-Validating Check: The 3,5-DHCA band should appear distinct from the 3,4-DHCA band due to slight differences in
values (typically ).
Comparative Workflow Visualization
The following diagram illustrates the parallel processing paths and the critical decision points for cross-validation.
Figure 1: Parallel workflow for the cross-validation of HPLC and HPTLC methods, highlighting the divergence in separation and detection mechanisms.
Experimental Validation & Data Comparison
The following data summarizes typical performance metrics observed when cross-validating these methods for phenolic acids like 3,5-DHCA.
Table 1: Comparative Performance Metrics
| Validation Parameter | HPLC-DAD (Reference) | HPTLC-Densitometry (Challenger) | Interpretation |
| Linearity ( | > 0.999 | > 0.995 | HPLC offers superior linearity; HPTLC is polynomial at high concentrations. |
| Range | 0.5 – 100 µg/mL | 5 – 500 µg/mL | HPLC is better for trace analysis; HPTLC handles higher loads. |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.80 µg/mL | HPLC is ~16x more sensitive [1]. |
| Precision (RSD %) | < 2.0% (Intra-day) | < 5.0% (Intra-day) | HPLC is more precise due to automated injection/flow. |
| Recovery | 98 – 102% | 95 – 105% | Both methods provide acceptable accuracy for QC. |
| Analysis Time | 30-45 min / sample | 20 min / 20 samples | HPTLC is ~30x faster per sample in batch mode. |
Statistical Cross-Validation
To claim the methods are interchangeable for a specific range, you must perform the following:
-
Paired t-test: Compare the mean concentration values of 3,5-DHCA found in real samples (e.g., spiked urine) by both methods.
-
Null Hypothesis (
): . -
Acceptance: If
(at 95% confidence), the methods are statistically equivalent.
-
-
F-test: Compare the variances (precision).
-
Note: HPTLC often has higher variance. If the F-test fails, HPTLC may still be valid for screening but not for release testing .
-
Operational Analysis & Recommendations
When to Choose Which?
-
Select HPLC if:
-
You are performing Pharmacokinetic (PK) studies requiring detection of low-level metabolites in plasma.
-
Regulatory bodies (FDA/EMA) require strict adherence to ICH Q2(R1) validation with RSD < 2%.
-
You need to separate 3,5-DHCA from a dense cluster of 10+ other isomeric metabolites.
-
-
Select HPTLC if:
-
You are screening hundreds of urine samples for gluten adherence monitoring [1].
-
The sample matrix is "dirty" (high sugar/protein content) which would irreversibly foul an expensive HPLC column. HPTLC plates are single-use.
-
You need a visual fingerprint of the entire sample profile alongside the quantification.
-
Green Chemistry Score
-
HPLC: Moderate. Consumes 30-40 mL of Acetonitrile per run.
-
HPTLC: Excellent. Consumes ~10-15 mL of solvent for 20 samples simultaneously.
References
-
Analytical and Bioanalytical Chemistry. (2025). Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection.[7]
-
Journal of Pharmaceutical and Biomedical Analysis. (2020). Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid... using HPLC.
-
Applied Biological Chemistry. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives.
-
Molecules. (2019).[8][9] Exploring the Synergy Between HPTLC and HPLC-DAD for the Investigation of Wine-Making By-Products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ejgm.co.uk [ejgm.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. iris.unife.it [iris.unife.it]
In Vivo Comparison of the Bioavailability of Hydroxycinnamic Acids: A Preclinical Development Guide
As a Senior Application Scientist in pharmacokinetics and drug formulation, I frequently encounter preclinical development programs that stall due to a fundamental misunderstanding of phytochemical bioavailability. Hydroxycinnamic acids (HCAs)—including caffeic acid, ferulic acid, p-coumaric acid, chlorogenic acid, and rosmarinic acid—are heavily researched for their potent antioxidant, anti-inflammatory, and antineoplastic properties. However, their translation from in vitro success to in vivo efficacy is severely bottlenecked by erratic oral bioavailability.
This guide provides an objective, data-driven comparison of the in vivo bioavailability of major HCAs, explaining the mechanistic causality behind their pharmacokinetic differences, and outlines a self-validating experimental protocol for evaluating these compounds in preclinical rat models.
Mechanistic Causality: Why Do HCAs Exhibit Different Absorption Profiles?
The bioavailability of an HCA is not merely a function of its aqueous solubility (which is generally high, >0.1 mg/mL for most HCAs) 1[1]. Instead, it is dictated by its affinity for specific intestinal transporters and its susceptibility to pre-systemic metabolism.
-
Active Transport vs. Passive Diffusion: p-Coumaric acid and ferulic acid are actively transported across the brush-border membrane of the jejunum via the Monocarboxylic Acid Transporter (MCT) 2[2]. This active uptake mechanism explains why p-coumaric acid is significantly more bioavailable than other HCAs 3[3].
-
Paracellular Limitations: In contrast, caffeic acid (CA) and rosmarinic acid (RA) have low affinity for MCT and rely primarily on inefficient paracellular diffusion through tight junctions 2[2].
-
Microbial Biotransformation: Complex esters like chlorogenic acid (5-O-caffeoylquinic acid) are too bulky and hydrophilic to be absorbed in the upper gastrointestinal (GI) tract. They must travel to the colon, where microbial esterases hydrolyze them into caffeic and quinic acids before absorption can occur 4[4].
Fig 1. Mechanistic pathways of hydroxycinnamic acid absorption across the gastrointestinal tract.
Comparative In Vivo Pharmacokinetic Data
To objectively compare these compounds, we must look at in vivo pharmacokinetic (PK) parameters derived from standardized rat models. When rats are administered an equivalent oral dose (100 µmol/kg body weight), the absorption efficiency strictly follows the hierarchy dictated by their transport mechanisms: Rosmarinic Acid < Caffeic Acid < Ferulic Acid < p-Coumaric Acid 2[2].
Table 1: Comparative Pharmacokinetic Profiles of Major HCAs
| Hydroxycinnamic Acid | Dominant Absorption Site | Primary Transport Mechanism | Relative In Vivo Bioavailability | Key Pharmacokinetic Limiting Factor |
| p-Coumaric Acid | Jejunum / Ileum | Active Transport (MCT) | High | Rapid systemic elimination |
| Ferulic Acid | Colon / Jejunum | Active Transport (MCT) | Moderate-High | Matrix binding (requires microbial release) |
| Caffeic Acid | Stomach / Jejunum | Paracellular Diffusion | Low (~14.7%) | Low MCT affinity, poor epithelial permeability |
| Rosmarinic Acid | Stomach / Intestine | Paracellular Diffusion | Very Low | High molecular weight, rapid pre-systemic metabolism |
| Chlorogenic Acid | Colon | Microbial Hydrolysis | Very Low (as intact ester) | Resists upper GI absorption; requires biotransformation |
Data Analysis & Causality:
In a pivotal study by Konishi et al., portal vein blood analysis revealed that caffeic acid achieved a
Furthermore, gut microbiota plays a vital role in HCA bioavailability. In vivo studies demonstrate that gut microbiota transforms caffeic and ferulic acids via decarboxylation and hydrogenation, significantly altering the pool of circulating metabolites 5[5].
Self-Validating Experimental Protocol: In Vivo PK Profiling
To generate reliable, reproducible PK data for HCAs, the experimental design must account for rapid auto-oxidation and differentiate between intestinal absorption and hepatic first-pass metabolism. The following step-by-step protocol represents a self-validating system for rat models.
Step-by-Step Methodology
Step 1: Animal Preparation & Standardization
-
Action: Fast Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, allowing free access to water.
-
Causality: Fasting standardizes gastric emptying and eliminates food-matrix interactions, which are known to trap ferulic and chlorogenic acids, artificially depressing early absorption metrics.
Step 2: Dosing Formulation & Administration
-
Action: Prepare the HCA (e.g., 100 µmol/kg) in an optimized vehicle. If testing raw bioavailability, use a standardized aqueous buffer. If testing advanced formulations, utilize microemulsions (e.g., Tween 80/Labrasol systems yielding ~10 nm droplets) to enhance solubility 3[3]. Administer via oral gavage.
Step 3: Dual-Site Blood Sampling
-
Action: Cannulate both the portal vein and the abdominal artery. Collect blood samples at 0, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose.
-
Causality: Portal vein sampling isolates intestinal absorption before the liver metabolizes the compound. Systemic arterial sampling measures the final bioavailability post-hepatic first-pass metabolism. Comparing the two validates the extent of liver extraction.
Step 4: Plasma Stabilization (Critical Self-Validation Step)
-
Action: Immediately transfer blood to heparinized tubes containing 0.1% formic acid or ascorbic acid. Centrifuge at 4°C to separate plasma.
-
Causality: HCAs are highly unstable at physiological pH and will rapidly auto-oxidize ex vivo. Acidifying the plasma immediately halts degradation, ensuring that the LC-MS/MS quantification reflects true in vivo concentrations rather than artifactual loss.
Step 5: LC-MS/MS Quantification
-
Action: Extract plasma via protein precipitation (using cold acetonitrile spiked with an internal standard, e.g., an isotopically labeled HCA). Analyze via High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or Electrochemical Detection (HPLC-ECD).
Fig 2. Self-validating in vivo pharmacokinetic workflow for evaluating HCA bioavailability.
Conclusion for Drug Developers
When selecting an HCA for therapeutic development, researchers must align the compound's intrinsic absorption mechanics with the target tissue. p-Coumaric acid offers the highest systemic bioavailability due to active MCT transport, making it ideal for systemic targets. Conversely, chlorogenic acid and ferulic acid are heavily dependent on colonic microbial esterases, positioning them as superior candidates for localized lower-GI therapies (e.g., colorectal inflammation) unless formulated into advanced nano-delivery systems to bypass upper GI limitations.
References
-
Bioavailability of hydroxycinnamates: A brief review of in vivo and in vitro studies - ResearchGate. 3
-
Biotransformation of natural hydroxycinnamic acids by gut microbiota from normal and cerebral ischemia-reperfusion injured rats: a comparative study - PubMed/NIH. 5
-
Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - MDPI. 4
-
Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC/NIH. 1
-
Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration - PubMed/NIH.2
Sources
- 1. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biotransformation of natural hydroxycinnamic acids by gut microbiota from normal and cerebral ischemia-reperfusion injured rats: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of synthetic vs. naturally sourced 3,5-Dihydroxycinnamic acid
An In-Depth Guide to 3,5-Dihydroxycinnamic Acid: A Head-to-Head Comparison of Synthetic vs. Naturally Sourced Material
For researchers and drug development professionals, the source of a chemical compound is a critical variable that can significantly influence experimental outcomes. This guide provides a detailed comparison of synthetically produced versus naturally sourced 3,5-Dihydroxycinnamic acid (3,5-DHCA), a less common isomer of the well-studied caffeic acid.[1] While its derivatives have shown promising anti-inflammatory activity, the limited availability of 3,5-DHCA from natural sources makes chemical synthesis the primary route for obtaining this compound for research and development.[2][3]
This document delves into the sourcing pathways, physicochemical properties, and potential performance differences between the two forms, offering practical guidance and experimental protocols for its synthesis and analysis.
Section 1: Sourcing Pathways: The Divergence of Synthesis and Nature
The origin of a compound dictates its inherent characteristics, including its purity profile and scalability. For 3,5-DHCA, the synthetic and natural routes represent a stark contrast in feasibility and reliability.
The Synthetic Route: A Controlled and Scalable Approach
Chemical synthesis offers a predictable and scalable method for producing high-purity 3,5-DHCA. A common and efficient method is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 3,5-dihydroxybenzaldehyde with malonic acid, typically in the presence of a base like piperidine or pyridine, followed by decarboxylation to yield the final product.[4] This method is favored for its high yields and the ability to control the isomeric configuration of the resulting α,β-unsaturated acid.[5]
The workflow for this synthesis is a multi-step process that begins with readily available starting materials, ensuring a consistent and reliable supply chain for research purposes.
Caption: Synthetic workflow for 3,5-Dihydroxycinnamic acid production.
Natural Sourcing: A Biosynthetic Rarity
Hydroxycinnamic acids in nature are products of the shikimate pathway, a metabolic route used by plants and microorganisms to synthesize aromatic amino acids.[5] This pathway produces precursors like phenylalanine and tyrosine, which are then converted to cinnamic acid and p-coumaric acid, respectively. Subsequent hydroxylations and methylations lead to a variety of hydroxycinnamic acids, such as the common caffeic and ferulic acids.
However, 3,5-DHCA is not a major metabolite in this pathway and is rarely reported in significant quantities in plants.[6] Its presence is more often noted as a minor metabolite, for instance, in human urine.[1] Isolating 3,5-DHCA from a natural matrix would be a challenging and low-yield process, requiring extensive and costly chromatographic separation from its more abundant isomers and other phenolic compounds. This makes natural sourcing impractical for generating the quantities needed for thorough pharmacological investigation.
Caption: General biosynthetic pathway of major hydroxycinnamic acids in plants.
Section 2: Head-to-Head Physicochemical Comparison
The distinct origins of synthetic and naturally sourced 3,5-DHCA lead to fundamental differences in their chemical profiles. For a researcher, understanding these differences is paramount for ensuring experimental validity and reproducibility.
| Feature | Synthetic 3,5-Dihydroxycinnamic Acid | Naturally Sourced 3,5-Dihydroxycinnamic Acid |
| Purity | High (typically >98%).[7] | Variable and difficult to ascertain; co-extraction is common. |
| Typical Impurities | Unreacted starting materials, reagents (e.g., pyridine), reaction byproducts, solvent residues.[8] | Other phenolic compounds (isomers like caffeic acid, flavonoids), plant sterols, lipids, and matrix components.[8] |
| Isomeric Purity | Can be controlled to produce predominantly the (E)-isomer (trans). | Typically exists as a specific isomer, but isolation challenges can lead to mixtures. |
| Yield & Scalability | High yield, easily scalable from milligrams to kilograms. | Extremely low natural abundance, making isolation and scalability impractical. |
| Consistency | High batch-to-batch consistency. | Highly variable depending on the source, harvest time, and extraction method. |
| Cost | Potentially cost-effective at scale. | Prohibitively expensive due to complex isolation and purification. |
The most critical distinction lies in the impurity profile . Synthetic impurities are derived from the known reaction pathway and can be systematically removed and analytically tracked. In contrast, impurities from a natural extract are a complex mixture of structurally similar compounds that may possess their own biological activities, creating a significant risk of confounding experimental results. For instance, contamination with the highly active caffeic acid could mask or falsely enhance the observed effects of 3,5-DHCA.
Section 3: Impact on Biological Activity Assessment
When evaluating the biological performance of a compound, purity is not an academic detail—it is the foundation of trustworthy data.
-
Synthetic Advantage : Using synthetic 3,5-DHCA with a defined purity (>98%) and a known impurity profile ensures that any observed biological effects, such as the inhibition of inflammatory mediators, can be confidently attributed to the compound itself.[2] This is essential for mechanism-of-action studies, dose-response analysis, and establishing a clear structure-activity relationship.
-
Natural Sourcing Risk : A sample of "naturally sourced" 3,5-DHCA would likely be a complex extract enriched in the target compound. Any biological activity observed could be due to the 3,5-DHCA, trace contaminants of more potent isomers, or a synergistic effect of multiple compounds. This ambiguity makes such a sample unsuitable for rigorous pharmacological or preclinical development.
Section 4: Experimental Protocols
To empower researchers, this section provides validated protocols for the synthesis and analysis of 3,5-DHCA.
Protocol: Synthesis of 3,5-Dihydroxycinnamic Acid
This protocol is adapted from established Knoevenagel-Doebner condensation procedures for hydroxycinnamic acids.[4]
Materials:
-
3,5-Dihydroxybenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3,5-dihydroxybenzaldehyde in a minimal amount of anhydrous pyridine.
-
Add 1.5 equivalents of malonic acid to the solution.
-
Add a catalytic amount of piperidine (approx. 0.1 equivalents).
-
Heat the reaction mixture to 90°C under a reflux condenser and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into an excess of 1M HCl with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Extract the aqueous filtrate with ethyl acetate (3x) to recover any dissolved product.
-
Combine the precipitated solid with the organic extracts. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield pure 3,5-Dihydroxycinnamic acid.
Protocol: HPLC-UV Analysis for Purity Assessment
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized 3,5-DHCA in methanol. Dilute to a working concentration of 50-100 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm and 320 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the sample and integrate the peak corresponding to 3,5-DHCA. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Conclusion and Recommendations
While the allure of "natural" compounds is strong, for the purposes of rigorous scientific research and drug development, the choice is clear.
-
Synthetic 3,5-Dihydroxycinnamic Acid is the gold standard for all research applications. Its high purity, scalability, and well-defined chemical nature provide the foundation for reliable, reproducible, and interpretable data. It is the only viable option for pharmacological studies, preclinical development, and any work requiring a characterized reference standard.
-
Naturally Sourced 3,5-Dihydroxycinnamic Acid remains a hypothetical and impractical choice. Its extremely low abundance and the insurmountable challenges of isolating it in a pure form from a complex natural matrix render it unsuitable for quantitative scientific investigation. Its primary relevance is in the context of metabolomics and natural product discovery, where its identification as a minor component may be of academic interest.
For professionals in the field, exclusively relying on synthetic 3,5-DHCA is not merely a matter of convenience but a prerequisite for maintaining scientific integrity and achieving trustworthy results.
References
-
Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Systematic Reviews in Pharmacy, 11(5). [Link]
-
Vinholes, J., Silva, B. M., & Santos, L. R. (2016). Hydroxycinnamic acids (HCAS): Structure, biological properties and health effects. Bioactive compounds: Health benefits and potential applications, 12, 309-330. [Link]
-
Tena, N., & Asuero, A. G. (2022). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients, 14(11), 2285. [Link]
-
Li, Y. Z., et al. (2014). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-Dihydroxycinnamic Acid Derivatives. Medicinal Chemistry, 10(7), 716-723. [Link]
-
Li, Y. Z., et al. (2014). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives. Bentham Science Publishers. [Link]
-
MDPI. (2020). Naturally Occurring Hydroxycinnamic Acids. Encyclopedia. [Link]
-
Ataman Kimya. 3,4-DIHYDROXYCINNAMIC ACID. [Link]
-
Razzaghi-Asl, N., Garrido, J., & Borges, F. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry, 20(36), 4436-4450. [Link]
-
Lee, J. W., et al. (2012). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & therapeutics, 20(3), 265–270. [Link]
-
ResearchGate. Main sources of hydroxycinnamic acids derivatives. [Link]
-
Wikipedia. 3,5-Dihydroxycinnamic acid. [Link]
-
National Center for Biotechnology Information. 3,5-Dihydroxycinnamic acid. PubChem Compound Summary for CID 6443769. [Link]
-
Remko, M., & Broer, R. (2019). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. Molecules, 24(16), 2999. [Link]
-
Weston, A. W., & Suter, C. M. (1941). 3,5-dihydroxybenzoic acid. Organic Syntheses, 21, 32. [Link]
-
ResearchGate. Schematic representation of the metabolic pathways of 3′‐4′‐dihydroxycinnamic acid conjugates and generate 3. [Link]
-
Michalska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11096. [Link]
-
Nagappan, K., & Singh, P. (2024). Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control. Journal of AOAC International, 107(1), 1-10. [Link]
Sources
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- 2. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
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- 7. 3,5-Dihydroxycinnamic acid | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide: 3,5-Dihydroxycinnamic Acid (3,5-DHCA) vs. Alkylresorcinols as Biomarkers
[1][2][3][4]
Executive Summary
Status: 3,5-DHCA represents a high-sensitivity, non-invasive downstream surrogate rather than a replacement for Alkylresorcinols (ARs).
While Alkylresorcinols (ARs) in plasma remain the "gold standard" for distinguishing specific grain sources (e.g., Rye vs. Wheat via C17:C21 homolog ratios), they suffer from rapid plasma clearance (
The Biomarker Landscape: Structural & Metabolic Linkage
To evaluate specificity, one must understand the biological relationship. 3,5-DHCA is not a competitor to ARs; it is their direct metabolic product. The "3,5-dihydroxy" substitution pattern on the benzene ring is the chemical fingerprint that links this metabolite specifically to the alkylresorcinol moiety found in wheat, rye, and barley, distinguishing it from common dietary phenolic acids (which are typically 3,4-dihydroxy or 4-hydroxy).
Metabolic Pathway Visualization
The following diagram illustrates the conversion of lipophilic ARs into hydrophilic urinary metabolites.
Figure 1: The metabolic conversion of Alkylresorcinols to 3,5-DHCA. Note that 3,5-DHCA retains the specific resorcinolic ring structure.
Comparative Pharmacokinetics & Specificity
The choice between ARs and 3,5-DHCA depends on whether the study requires source differentiation (ARs) or intake compliance (3,5-DHCA).
Table 1: Technical Comparison of Biomarker Performance
| Feature | Alkylresorcinols (Parent) | 3,5-DHCA (Metabolite) | Verdict |
| Primary Matrix | Plasma, RBCs, Adipose Tissue | Urine (24h or Spot) | 3,5-DHCA is less invasive. |
| Half-Life ( | ~5 hours (Plasma) | ~10–16 hours (Urinary excretion) | 3,5-DHCA captures a wider intake window. |
| Source Specificity | High: Homolog ratio (C17/C21) distinguishes Rye vs. Wheat. | Moderate: Detects "Whole Grain/Gluten" but loses grain-type resolution. | ARs are superior for source differentiation. |
| Analytical Sensitivity | Moderate (nM range in plasma). | High ( | 3,5-DHCA offers higher signal-to-noise. |
| Interference Risk | Low (Lipid extraction removes interferences). | Moderate (Requires hydrolysis of conjugates). | ARs have simpler prep; 3,5-DHCA requires enzymatic steps. |
The "Specificity" Argument
Is 3,5-DHCA more specific?
-
Chemically: No. It is a derivative.
-
Functionally: Yes, in the context of urine analysis . Common phenolic acids in urine (e.g., hippuric acid, caffeic acid) lack the 3,5-dihydroxy pattern. Therefore, detecting 3,5-DHCA in urine is a highly specific indicator of alkylresorcinol consumption, free from the background noise of other plant-based phenols.
Analytical Protocols (Self-Validating Systems)
Reliable quantification of 3,5-DHCA requires addressing its conjugated state (glucuronides/sulfates). The following protocols ensure data integrity.
Protocol A: Urinary 3,5-DHCA Quantification (LC-MS/MS)
Critical Step: Enzymatic Hydrolysis. Without this, you will underestimate concentration by >90%.
1. Sample Preparation:
-
Thaw urine samples at 4°C. Vortex for 30s.
-
Centrifuge at 3,000 x g for 10 min to remove sediment.
2. Enzymatic Hydrolysis (The Validation Checkpoint):
-
Aliquot 100
L of urine. -
Add 50
L of -glucuronidase/sulfatase solution (e.g., Helix pomatia H-1). -
Add 50
L of Acetate Buffer (pH 5.0). -
Internal Standard Spike: Add 20
L of C-3,5-DHCA or 3,5-dimethoxycinnamic acid (if isotope unavailable). -
Incubate at 37°C for 12–16 hours.
-
Validation Check: Run a QC sample without enzyme. If peak area is <5% of hydrolyzed sample, hydrolysis is successful.
3. Solid Phase Extraction (SPE):
-
Use HLB (Hydrophilic-Lipophilic Balance) cartridges.
-
Condition: 1 mL MeOH
1 mL Water. -
Load hydrolyzed sample.
-
Wash: 1 mL 5% MeOH (Removes salts/urea).
-
Elute: 1 mL 100% MeOH.
-
Evaporate to dryness under
and reconstitute in Mobile Phase A.
4. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7
m). -
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[2]
-
Transition (MRM):
-
Precursor: m/z 179 (Negative Mode, [M-H]-).
-
Product Quantifier: m/z 135 (Decarboxylation).
-
Product Qualifier: m/z 107.
-
Protocol B: Plasma Alkylresorcinols (Comparison Standard)
-
Extraction: Liquid-Liquid Extraction (LLE) using Cyclohexane or Diethyl Ether.
-
Key Difference: No hydrolysis required. ARs circulate as intact lipids.
-
Chromatography: Requires high organic gradient (isocratic 100% MeOH often used) due to extreme lipophilicity.
Experimental Validation Workflow
To validate 3,5-DHCA as a superior compliance marker in your specific drug/nutritional trial, execute this bridging study.
Figure 2: Workflow for validating the correlation between plasma ARs and urinary 3,5-DHCA.
Interpretation of Results
-
Sensitivity Check: If Plasma ARs return to baseline at 12h but Urine 3,5-DHCA remains elevated in the 12-24h pool, 3,5-DHCA is the superior compliance marker for daily intake.
-
Specificity Check: Analyze urine from a control group consuming refined wheat (low ARs). 3,5-DHCA should be near LOD (Limit of Detection). If high, investigate dietary contamination or non-specific precursors.
References
-
Landberg, R., et al. (2008). "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake: plasma concentration and intake estimated from dietary records."[1] American Journal of Clinical Nutrition. Link
-
Ross, A. B., et al. (2004). "Identification of 3,5-dihydroxybenzoic acid and 3,5-dihydroxyphenylpropionic acid, urinary metabolites of alkylresorcinols in humans."[3] American Journal of Clinical Nutrition. Link
-
Zhu, Y., et al. (2014). "Identification and pharmacokinetics of novel alkylresorcinol metabolites in human urine." Journal of Nutrition. Link
-
Wierzbicka, R., et al. (2017). "Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults." Molecular Nutrition & Food Research. Link
-
Martínez-Aviñó, A., et al. (2025). "Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker."[4] Analytical and Bioanalytical Chemistry. Link
Safety Operating Guide
3,5-Dihydroxycinnamic acid proper disposal procedures
Comprehensive Operational and Disposal Guide for 3,5-Dihydroxycinnamic Acid in the Laboratory
As a Senior Application Scientist, I frequently oversee the integration of specialized phenolic compounds into drug development and analytical workflows. 3,5-Dihydroxycinnamic acid (3,5-DHCA) is a tyrosine metabolite widely utilized as an anti-inflammatory intermediate and a selective clinical biomarker for whole-grain intake[1]. While its utility is vast, 3,5-DHCA is biologically active and carries specific acute toxicity hazards. Proper lifecycle management—from benchtop handling to final EPA-compliant disposal—is non-negotiable.
This guide provides self-validating, step-by-step protocols to ensure your laboratory maintains the highest standards of safety, regulatory compliance, and environmental stewardship.
Physicochemical and Hazard Profile
Before designing a disposal strategy, we must understand the physical and chemical nature of the substance. 3,5-DHCA is an electron-rich phenolic acid. This structure dictates its incompatibility with strong oxidizers and its resistance to standard biological degradation in wastewater systems[2].
Table 1: 3,5-Dihydroxycinnamic Acid (3,5-DHCA) Chemical & Hazard Summary
| Property | Value / Classification |
| Chemical Name | 3,5-Dihydroxycinnamic acid |
| CAS Number | 28374-93-8 |
| Molecular Formula | C9H8O4 |
| Molecular Weight | 180.16 g/mol |
| Physical State | Solid (Powder) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[3] |
| Chemical Incompatibilities | Strong oxidizing agents (e.g., Nitric acid, Peroxides), Strong bases |
| EPA Waste Classification | Managed as characteristic hazardous waste (Toxicity/Irritant)[4] |
Causality in Waste Segregation: Why Bypass the Drain?
A common operational question is whether dilute organic acids can be neutralized and sewered. For 3,5-DHCA, drain disposal is strictly prohibited.
The Scientific Rationale: Although it is an organic acid, 3,5-DHCA carries Acute Toxicity 4 classifications across all exposure routes[3]. Furthermore, phenolic compounds are inherently toxic to aquatic life and can disrupt the biological microbial processes used in municipal wastewater treatment facilities[5]. Therefore, 3,5-DHCA must be captured at the source and managed via the Resource Conservation and Recovery Act (RCRA) hazardous waste streams[6].
Step-by-Step Methodologies for Waste Management
Protocol 1: Solid Waste Disposal (Powders and Contaminated Consumables)
Solid waste generation typically involves empty chemical vials, contaminated weigh boats, pipette tips, and absorbent pads.
-
Segregation: Dedicate a specific, chemically resistant, puncture-proof bin for solid phenolic/organic acid waste.
-
Containment: Line the bin with a heavy-duty, transparent polyethylene bag.
-
Collection: Place all 3,5-DHCA-contaminated consumables directly into the bag. Causality Check: Never mix this waste with solid oxidizers (e.g., nitrates, permanganates) to prevent spontaneous, exothermic redox reactions.
-
Labeling: Affix an EPA-compliant hazardous waste label explicitly indicating "Toxic Solid Waste - Contains 3,5-Dihydroxycinnamic Acid"[4].
-
Transfer: Once the bag is 75% full, seal it with a zip-tie and transfer it to the laboratory's Satellite Accumulation Area (SAA) for Environmental Health and Safety (EH&S) pickup[5].
Protocol 2: Liquid Waste Segregation and Accumulation
In analytical and synthetic workflows, 3,5-DHCA is often dissolved in organic solvents (e.g., methanol, acetonitrile) or aqueous buffers.
-
Container Selection: Use High-Density Polyethylene (HDPE) carboys. Causality Check: Avoid metal containers, as the acidic nature of 3,5-DHCA can cause corrosion and heavy metal leaching[4].
-
Matrix Classification:
-
Aqueous Waste: If the solvent is primarily water/buffer, collect in an "Aqueous Acidic Waste" container.
-
Organic Waste: If the solvent is primarily organic (e.g., HPLC effluents), collect in a "Non-Halogenated Organic Waste" container[2].
-
-
Headspace Management: Fill the carboy to a maximum of 90% capacity. Causality Check: Leaving 10% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing dangerous container over-pressurization and rupture[4].
-
Secondary Containment: Place the carboy in a secondary containment tray within the SAA to capture any potential leaks or spills[4].
-
Time Limits: Ensure the waste is removed by a licensed hazardous waste transporter within 90 days (or up to 6 months, depending on your facility's generator status and local state laws) of the accumulation start date[2][4].
Protocol 3: Spill Response and Decontamination
A benchtop spill of 3,5-DHCA powder presents an immediate inhalation and dermal hazard.
-
Personal Protective Equipment (PPE): Immediately don nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator.
-
Dust Suppression: Do not dry-sweep the powder. Causality Check: Dry sweeping aerosolizes the acutely toxic particles, drastically increasing inhalation risk[2]. Instead, lightly mist the spill area with a compatible solvent (e.g., 70% ethanol or water) to bind the powder.
-
Absorption: Wipe up the wetted material using inert absorbent pads.
-
Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse, to remove any residual phenolic residue.
-
Disposal: Place all used absorbent pads and contaminated PPE into a hazardous waste bag, label appropriately, and submit for immediate EH&S disposal.
Waste Management Decision Workflow
To streamline laboratory operations and prevent improper mixing, follow this decision matrix for 3,5-DHCA waste handling.
Workflow for the segregation and disposal of 3,5-Dihydroxycinnamic acid laboratory waste.
Conclusion
By implementing these self-validating protocols, laboratories can safely leverage 3,5-DHCA in their research while completely mitigating the risks of chemical exposure and environmental contamination. Trust in your experimental data begins with absolute trust in your operational safety and chemical handling procedures.
References
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety.[Link]
-
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Waste Management.[Link]
-
Northwestern University. "Hazardous Waste Disposal Guide." Northwestern Research Safety. [Link]
-
Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC.[Link]
-
Ross, A. B., et al. "Urinary alkylresorcinol metabolites, biomarkers of whole grain wheat and rye intake..." ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. 28374-93-8|3,5-DIhydroxycinnamic acid|BLD Pharm [bldpharm.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
Personal protective equipment for handling 3,5-Dihydroxycinnamic acid
Comprehensive Safety and Operational Guide: Handling 3,5-Dihydroxycinnamic Acid
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of mechanistic risk mitigation.[1] is a biologically active phenolic acid, functioning endogenously as a tyrosine metabolite and an intermediate in phenylalanine biosynthesis[2]. While it is highly valued in drug development for its anti-inflammatory properties—specifically its ability to inhibit prostaglandin synthesis[2]—it presents significant occupational hazards. Notably, it has been identified as a potential carcinogen and is linked to severe mucosal and respiratory irritation[2],[3].
This guide provides a self-validating operational framework for researchers, detailing the causality behind each safety protocol to ensure scientific integrity and personnel protection.
Mechanistic Hazard Assessment
Understanding the molecular behavior of 3,5-Dihydroxycinnamic acid is critical for effective PPE selection and environmental control.
-
Irritation Potential (H315, H319, H335): The compound features two hydroxyl groups on an aromatic ring coupled with an acrylic acid side chain[2]. This structure makes it a moderate organic acid capable of disrupting lipid bilayers in the skin and causing severe protein denaturation upon contact with the corneal epithelium[3].
-
Aerosolization Risk: Supplied as a fine powder, it is highly susceptible to static charge[2]. Inhalation of these particulates directly exposes the respiratory mucosa, leading to acute irritation (H335)[3].
-
Carcinogenicity: The compound has been flagged as a potential carcinogen[2]. Chronic exposure, even at micro-doses, must be prevented through rigorous engineering controls and barrier protection.
Quantitative Hazard & PPE Matrix
To standardize laboratory safety, the following table synthesizes the physicochemical data and the corresponding mandatory protective equipment.
| Parameter / Hazard | Specification | Required PPE / Engineering Control | Causality & Rationale |
| CAS Number | 28374-93-8[1] | N/A | N/A |
| Molecular Weight | 180.16 g/mol [2] | N/A | N/A |
| H315 / H319 | Skin & Eye Irritation[3] | Nitrile Gloves (≥5 mil), Splash Goggles | Nitrile provides broad-spectrum resistance against polar organic acids. Goggles prevent corneal damage from accidental dust transfer. |
| H335 | Respiratory Irritation[3] | Class II Fume Hood, N95/P100 Mask | Prevents inhalation of aerosolized micro-particles during weighing and transfer. |
| Carcinogenicity | Potential Carcinogen[2] | Tyvek Lab Coat / Disposable Sleeves | Prevents accumulation of carcinogenic dust on reusable woven fabrics. |
Operational Workflow: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not deviate from these steps during the preparation of stock solutions.
-
Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).
-
PPE Donning: Equip double nitrile gloves. The inner glove acts as a baseline barrier, while the outer glove is shed immediately if contaminated. Don tight-fitting chemical splash goggles and a fully buttoned lab coat.
-
Static Mitigation: 3,5-Dihydroxycinnamic acid powder is prone to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing. This prevents the powder from repelling and aerosolizing into the user's breathing zone.
-
Weighing & Solubilization: Weigh the required mass strictly inside the fume hood. Do not transport the dry powder across the open lab. Immediately solubilize the compound in an appropriate organic solvent (e.g., DMSO or Ethanol) within the hood.
-
Vessel Sealing: Once solubilized, cap the vial tightly, wipe the exterior with a 70% ethanol wipe to remove any residual micro-dust, and only then transfer the solution to the open bench or incubator.
Visualized Safety & Operational Workflow
The following diagram illustrates the logical progression of risk mitigation when handling this compound.
Figure 1: End-to-end operational and safety workflow for handling 3,5-Dihydroxycinnamic acid.
Decontamination and Spill Response Protocol
In the event of a spill, standard sweeping will exacerbate the inhalation hazard. Follow this targeted methodology:
-
Containment: Immediately alert personnel and restrict access to the area. If the spill is outside the hood, evacuate the immediate vicinity and allow aerosols to settle.
-
Wet Wiping (Dry Spills): Do not use a brush. Cover the powder with absorbent paper towels and gently wet them with a 1% NaOH solution. The NaOH neutralizes the acidic proton of the compound, converting it into a highly water-soluble sodium salt, which prevents aerosolization and facilitates easy wiping.
-
Liquid Spills (Solubilized): If spilled in DMSO, absorb with inert materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large DMSO spills, as DMSO rapidly permeates gloves and carries dissolved solutes through the skin.
-
Surface Neutralization: Wash the affected surface thoroughly with soap and water, followed by a final wipe with 70% ethanol.
-
Disposal: Place all contaminated wipes, gloves, and absorbent materials into a sealed, clearly labeled hazardous waste bag.
Waste Disposal Plan
Because 3,5-Dihydroxycinnamic acid is a biologically active potential carcinogen[2], it cannot be disposed of via standard aqueous waste streams.
-
Solid Waste: Empty vials, contaminated weighing boats, and gloves must be disposed of in designated solid hazardous waste containers.
-
Liquid Waste: Solutions containing the compound must be collected in High-Density Polyethylene (HDPE) carboys. Label the container explicitly with "Hazardous Chemical Waste: Contains 3,5-Dihydroxycinnamic Acid and [Solvent Name]." Ensure compliance with local EPA (or equivalent) regulations regarding the disposal of phenolic and carcinogenic compounds.
References
-
Molaid. "(2E)-3-(3,5-dihydroxyphenyl)-2-propenoic acid | 127791-54-2." Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
